2-Chloro-3-fluoro-4-hydroxy-5-picoline
Description
Structure
3D Structure
Properties
CAS No. |
884495-20-9 |
|---|---|
Molecular Formula |
C6H5ClFNO |
Molecular Weight |
161.56 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5ClFNO/c1-3-2-9-6(7)4(8)5(3)10/h2H,1H3,(H,9,10) |
InChI Key |
CCAQQIAYNHUSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C(C1=O)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Tautomerism of 2-Chloro-3-Fluoro-4-Hydroxypyridine vs. 4-Pyridone
[1]
Executive Summary
For medicinal chemists and structural biologists, the tautomeric preference of the 2-chloro-3-fluoro-4-hydroxypyridine scaffold is not merely an academic curiosity—it is a determinant of ligand-protein binding affinity, solubility, and membrane permeability.[1]
While unsubstituted 4-pyridone heavily favors the keto (pyridone) tautomer in solution, the introduction of electron-withdrawing groups (EWGs) at the ortho (2-Cl) and meta (3-F) positions significantly perturbs this equilibrium.[1] This guide delineates the electronic pressures that destabilize the pyridone form in this specific scaffold and provides a validated workflow for unambiguous structural assignment.
Part 1: Theoretical Framework & Electronic Causality[1]
The Equilibrium Landscape
The molecule exists in a dynamic equilibrium between two primary forms:
-
Lactam Form (4-Pyridone): Characterized by a carbonyl (C=O) at C4 and a protonated nitrogen (NH).[1]
-
Lactim Form (4-Hydroxypyridine): Characterized by a hydroxyl group (C-OH) at C4 and a neutral pyridine nitrogen (N).[1]
In unsubstituted systems, the pyridone form dominates in the solid state and polar solvents due to a large dipole moment (~6 D) and aromatic resonance stabilization (zwitterionic contribution). However, the 2-chloro-3-fluoro substitution pattern introduces conflicting electronic vectors.[1]
Substituent Effects on Stability
The specific arrangement of Chlorine (C2) and Fluorine (C3) alters the standard Boltzmann distribution of tautomers.
| Substituent | Position | Electronic Effect | Impact on Tautomerism |
| Chlorine | C2 ( | Strong Inductive Withdrawal (-I) | Destabilizes Pyridone. The -I effect reduces electron density at the Nitrogen, destabilizing the positive charge required for the pyridone resonance contributor ( |
| Fluorine | C3 ( | Strong Inductive Withdrawal (-I) | Mixed Effect. Increases the acidity of the NH (pyridone) and the OH (lactim). However, it destabilizes the adjacent carbonyl dipole in the pyridone form. |
Key Insight: Unlike unsubstituted 4-pyridone, the 2-chloro-3-fluoro analog exhibits a "flattened" energy landscape .[1] In non-polar solvents (e.g.,
Mechanistic Pathway
Tautomerization is not intramolecular (which is symmetry-forbidden) but relies on solvent-mediated proton relay.[1]
Figure 1: Solvent-mediated proton transfer mechanism. The barrier to tautomerization is lowered significantly by protic solvents which act as a bridge.
Part 2: Analytical Characterization (The "How-To")
Distinguishing these tautomers requires orthogonal analytical methods. Standard LC-MS is insufficient as both forms have identical mass and interconvert rapidly on the column.[1]
NMR Spectroscopy Protocol
NMR is the definitive method for assignment.[1] The presence of Fluorine provides a unique handle (
Experimental Protocol:
-
Sample Prep: Prepare two samples: one in DMSO-d6 (mimics biological polarity) and one in
(non-polar).[1] Concentration: 10-20 mM.[1] -
Acquisition: Acquire
(decoupled) and spectra. -
Analysis: Focus on the C4 carbon signal and
coupling.[1]
Diagnostic Signals Table:
| Feature | Lactam (Pyridone) | Lactim (Hydroxypyridine) | Mechanistic Reason |
| 170 - 180 ppm | 160 - 166 ppm | C=O has greater deshielding than C-OH (aromatic).[1] | |
| Shielded (Upfield) | Deshielded (Downfield) | Loss of aromaticity in the pyridone ring shields | |
| ~200 - 230 ppm | ~260 - 280 ppm | Protonated Nitrogen (NH) is significantly shielded compared to Pyridine N. | |
| Distinct | Distinct | Highly sensitive to the hybridization of the adjacent C4.[1] |
UV-Vis Spectroscopy (Solvent Scan)
Because the conjugated systems differ, the UV absorption max (
-
Protocol: Dissolve compound in 100% Hexane (if soluble) vs. 100% Water.
-
Observation:
-
Pyridone:
typically > 290 nm (due to extended conjugation of the enone system). -
Hydroxypyridine:
typically < 270 nm (resembles pyridine).[1] -
Note: The 2-Cl, 3-F substitution will cause a bathochromic shift (red shift) relative to the parent heterocycle, but the relative difference between tautomers remains.
-
X-Ray Crystallography (Solid State)
In the solid state, 4-pyridones usually form centrosymmetric dimers via dual Hydrogen bonds (
Part 3: Implications for Drug Discovery[1]
The choice of tautomer in computational docking significantly alters Virtual Screening (VS) results.
Binding Mode Errors
Docking the wrong tautomer leads to:
-
H-Bond Mismatch: The Pyridone is an H-bond donor (NH) and acceptor (C=O).[1] The Hydroxypyridine is an H-bond acceptor (N) and donor (OH).[1]
-
Electrostatic Clash: The high dipole of the pyridone form can incur heavy penalties in hydrophobic pockets.
Decision Workflow for Modelers
Use this logic flow to select the correct species for docking simulations.
Figure 2: Computational decision tree for tautomer selection in Structure-Based Drug Design (SBDD).
References
-
Substituent Effects on Pyridone Tautomerism
-
Fluorine/Chlorine Impact on Heterocycles
-
Specific Case of Fluorinated Pyridones
-
Analytical Methods (NMR/UV)
-
Drug Design Implications
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2-Chloro-3-fluoro-5-methylpyridin-4-ol solubility data
An In-depth Technical Guide to the Aqueous Solubility of 2-Chloro-3-fluoro-5-methylpyridin-4-ol
Abstract
This technical guide provides a comprehensive framework for understanding and determining the aqueous solubility of 2-Chloro-3-fluoro-5-methylpyridin-4-ol, a substituted pyridine derivative of interest to researchers and drug development professionals. In the absence of extensive published solubility data for this specific molecule, this document outlines the core physicochemical principles predicted to govern its solubility, provides detailed, field-proven experimental protocols for its empirical determination, and discusses the critical factors influencing its behavior in aqueous media. The methodologies presented herein are designed to ensure scientific rigor and data integrity, empowering researchers to generate reliable solubility profiles essential for downstream applications.
Introduction: The Critical Role of Solubility
Aqueous solubility is a fundamental physicochemical property that dictates the developability and efficacy of a potential therapeutic agent. For a molecule like 2-Chloro-3-fluoro-5-methylpyridin-4-ol, understanding its solubility is paramount for applications ranging from reaction chemistry and purification to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The pyridine scaffold is a cornerstone in medicinal chemistry, often incorporated to enhance water solubility and modulate biological interactions.[1][2] This guide establishes a robust scientific approach to characterizing this critical parameter.
Predicted Physicochemical Properties & Their Impact on Solubility
The structure of 2-Chloro-3-fluoro-5-methylpyridin-4-ol—featuring a pyridin-4-ol core with chloro, fluoro, and methyl substituents—suggests a complex interplay of factors governing its solubility.
-
Amphoteric Nature: The molecule is expected to be amphoteric. The pyridinic nitrogen can be protonated (acting as a base), while the 4-hydroxyl group can be deprotonated (acting as an acid). This dual nature means its solubility will be profoundly dependent on the pH of the aqueous medium.[3] At low pH, the protonated, cationic form will dominate, likely leading to increased solubility. Conversely, at high pH, the deprotonated, anionic phenolate-like form will be prevalent, also enhancing solubility. The neutral species, existing at an intermediate pH range around the isoelectric point, is predicted to have the lowest aqueous solubility.
-
Substituent Effects:
-
Halogens (Chloro & Fluoro): These electronegative groups increase the acidity of the hydroxyl group and decrease the basicity of the ring nitrogen. They are also hydrophobic, which may intrinsically lower the solubility of the neutral form.[4]
-
Methyl Group: This is a small, hydrophobic group that will likely contribute to a minor decrease in aqueous solubility.[4]
-
Hydroxyl Group: This polar group is capable of hydrogen bonding and is the primary driver of the compound's acidic character and its potential for high solubility in its ionized state.
-
Based on these features, a classic "U-shaped" pH-solubility profile is anticipated, with minimum solubility near the molecule's isoelectric point and significantly higher solubility in acidic and alkaline conditions.[5]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound and is the gold standard for solubility measurement. The Shake-Flask method is a reliable and widely accepted technique for this determination.[6]
Overall Experimental Workflow
The following diagram outlines the logical flow for determining the thermodynamic solubility of 2-Chloro-3-fluoro-5-methylpyridin-4-ol.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
Trustworthiness: This protocol incorporates self-validating steps, such as visual confirmation of undissolved solid and long equilibration times, to ensure true thermodynamic equilibrium is reached.
-
Preparation of pH Buffers: Prepare a series of aqueous buffers covering a physiologically and chemically relevant range (e.g., pH 2, 4, 5, 6, 7.4, 9, 10, and 12). Use buffers with low salt concentration to minimize ionic strength effects.
-
Sample Preparation: Dispense a known amount of solid 2-Chloro-3-fluoro-5-methylpyridin-4-ol into individual vials (e.g., 2 mg per vial).
-
Expertise & Experience: Using an amount of solid that is visibly in excess of what is expected to dissolve is crucial. This ensures that the resulting solution is truly saturated. A starting point of 1-2 mg/mL is common for discovery compounds.[6]
-
-
Equilibration: Add a precise volume of each pH buffer to the corresponding vials (e.g., 1 mL). Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium.
-
Causality: A 24 to 48-hour incubation period is typically sufficient for most compounds to reach equilibrium. Shorter times may result in an underestimation of solubility (kinetic solubility), while longer times ensure the dissolution/precipitation process has stabilized.
-
-
Phase Separation & Sampling: After incubation, allow the vials to rest, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Causality: This step must be performed without disturbing the solid pellet. The objective is to sample only the saturated aqueous phase.
-
-
Filtration: Immediately filter the collected supernatant through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.
-
Expertise & Experience: The choice of filter is important. A filter material that may absorb the analyte will lead to inaccurate, artificially low results. Pre-wetting the filter with the solution and discarding the initial filtrate can mitigate this risk.
-
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze using a validated analytical method, as described in Section 4.0, to determine the concentration.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common technique for quantifying concentrations in solubility studies.[7][8]
Suggested HPLC-UV Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 3.5 µm | Provides good retention and separation for many small organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier ensures good peak shape for basic pyridine compounds.[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A generic screening gradient to ensure elution of the compound. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A typical volume to avoid column overloading. |
| UV Detection | 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds. Determining the compound's specific maximum absorbance (λmax) via a UV scan will provide optimal sensitivity. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Calibration and Calculation
-
Stock Solution: Prepare a stock solution of 2-Chloro-3-fluoro-5-methylpyridin-4-ol of known concentration in a suitable organic solvent (e.g., DMSO or Acetonitrile).
-
Calibration Curve: Create a series of calibration standards by diluting the stock solution.
-
Analysis: Inject the standards and the filtered samples from the solubility experiment.
-
Quantification: Plot a calibration curve of peak area versus concentration. Use the linear regression equation from this curve to calculate the concentration of the unknown samples.
Factors Influencing Solubility: A Deeper Dive
The solubility of 2-Chloro-3-fluoro-5-methylpyridin-4-ol is not an immutable constant but is influenced by several environmental factors.
The Dominant Effect of pH
As predicted, pH is the most critical factor. The compound's solubility (S) at a given pH can be understood by considering the intrinsic solubility of the neutral form (S₀) and the pKa values associated with the acidic (Ka_acid) and basic (Ka_base) functional groups.
Caption: Relationship between pH, Ionization State, and Solubility.
Co-solvents and Temperature
-
Co-solvents: The addition of organic co-solvents like ethanol or DMSO will generally increase the solubility of the neutral form of the compound. However, this can be a complex, non-linear relationship.
-
Temperature: For most neutral organic compounds, solubility increases with temperature. However, the effect may be modest compared to the influence of pH.[5] This relationship should be determined empirically if temperature is a critical process parameter.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
| pH of Buffer | Measured Concentration (µg/mL) | Molar Solubility (mol/L) | Dominant Species |
| 2.0 | [Insert Data] | [Insert Data] | Cationic |
| 4.0 | [Insert Data] | [Insert Data] | Cationic/Neutral |
| 7.4 | [Insert Data] | [Insert Data] | Neutral |
| 10.0 | [Insert Data] | [Insert Data] | Anionic |
Plotting Molar Solubility versus pH will generate the pH-solubility profile, which is expected to be U-shaped. This profile is the key deliverable of the study, providing a comprehensive understanding of the compound's behavior in aqueous solutions.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]
-
Science Hub. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Lu, W., et al. (2016). Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. ResearchGate. Retrieved from [Link]
- Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology.
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine. PubChem. Retrieved from [Link]
-
Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
Webb, M. A., et al. (2020). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. ResearchGate. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Pyridine – Knowledge and References. Retrieved from [Link]
-
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
-
Mondal, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles). Retrieved from [Link]
-
PubMed. (2007, August 15). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
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A Senior Application Scientist's In-depth Technical Guide to 2-chloro-4-hydroxy-5-picoline and its 3-fluoro Analog: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the strategic substitution of functional groups on a core scaffold is a cornerstone of lead optimization. Halogenation, in particular, offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive comparative analysis of 2-chloro-4-hydroxy-5-picoline and its 3-fluoro analog. While seemingly subtle, the positional and elemental differences between these two compounds can impart significant and divergent effects on their biological activity, metabolic stability, and overall suitability as pharmaceutical leads. This document will delve into the theoretical underpinnings of these differences, provide detailed synthetic and analytical protocols, and offer a framework for their comparative evaluation in a drug discovery context.
Introduction: The Rationale for Halogen Substitution in Picoline Scaffolds
The 4-hydroxypyridine core, and its methylated derivative, the 4-hydroxy-picoline, are prevalent scaffolds in medicinal chemistry, often serving as bioisosteres for phenols and other functionalities. The introduction of a halogen atom can profoundly influence a molecule's properties through a combination of electronic and steric effects.
The choice between chlorine and fluorine is a critical decision in drug design. Fluorine, being the most electronegative element, can significantly alter the acidity of nearby protons and engage in unique non-covalent interactions.[1][2] Its small size often allows it to act as a hydrogen bond acceptor without introducing significant steric bulk. Chlorine, while also electronegative, is larger and more polarizable, which can lead to different binding interactions and metabolic profiles.[1] This guide will explore the practical implications of these differences in the context of the 5-methyl-4-hydroxypyridine scaffold.
Synthesis and Characterization
The synthesis of these halogenated picolines can be approached through several routes. Below are proposed, robust synthetic schemes based on established pyridine chemistry.
Proposed Synthesis of 2-chloro-4-hydroxy-5-picoline
The synthesis of 2-chloro-4-hydroxy-5-picoline can be envisioned starting from the commercially available 2-chloro-5-methylpyridine.
Experimental Protocol: Synthesis of 2-chloro-4-hydroxy-5-picoline
-
Step 1: N-Oxidation. To a solution of 2-chloro-5-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid, add an oxidizing agent like hydrogen peroxide (30% solution, 2.0-3.0 eq). Heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and carefully neutralize with a base (e.g., sodium bicarbonate solution). Extract the product, 2-chloro-5-methylpyridine N-oxide, with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Nitration. To the crude 2-chloro-5-methylpyridine N-oxide from the previous step, add a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C. Stir the reaction mixture at this temperature for a short period and then allow it to warm to room temperature, monitoring by TLC. Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product, 2-chloro-4-nitro-5-methylpyridine N-oxide. Filter the solid, wash with water, and dry.
-
Step 3: Reduction of the Nitro Group. The 2-chloro-4-nitro-5-methylpyridine N-oxide can be reduced to the corresponding amine using a reducing agent like iron powder in acetic acid or catalytic hydrogenation (e.g., H2, Pd/C). For the former, suspend the nitro compound in acetic acid and add iron powder portion-wise. Heat the mixture and monitor by TLC. After completion, filter the reaction mixture, neutralize the filtrate, and extract the product, 4-amino-2-chloro-5-methylpyridine.
-
Step 4: Diazotization and Hydrolysis. Dissolve the 4-amino-2-chloro-5-methylpyridine in an aqueous acidic solution (e.g., H2SO4) and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the diazonium salt. After the addition is complete, heat the reaction mixture to induce hydrolysis of the diazonium salt to the desired 4-hydroxy product. Cool the mixture and adjust the pH to precipitate the final product, 2-chloro-4-hydroxy-5-picoline. Purify by recrystallization or column chromatography.
Proposed Synthesis of 3-fluoro-4-hydroxy-5-picoline
The synthesis of the 3-fluoro analog can be approached from a different starting material, such as 3-fluoro-4-aminopyridine, with subsequent methylation.
Experimental Protocol: Synthesis of 3-fluoro-4-hydroxy-5-picoline
-
Step 1: Diazotization and Iodination of 3-fluoro-4-aminopyridine. Dissolve 3-fluoro-4-aminopyridine (1.0 eq) in an aqueous acidic solution (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite (1.1 eq) dropwise. To the resulting diazonium salt solution, add a solution of potassium iodide (1.5 eq). Allow the reaction to proceed to obtain 3-fluoro-4-iodopyridine.
-
Step 2: Palladium-Catalyzed Cross-Coupling for Methylation. To a solution of 3-fluoro-4-iodopyridine (1.0 eq) in a suitable solvent (e.g., dioxane), add a methylating agent such as methylboronic acid or trimethylboroxine, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3). Heat the reaction mixture under an inert atmosphere and monitor by TLC. Upon completion, perform an aqueous workup and purify the product, 3-fluoro-4-methylpyridine, by column chromatography.
-
Step 3: N-Oxidation. Following a similar procedure to the chloro-analog, oxidize 3-fluoro-4-methylpyridine with an agent like m-CPBA or hydrogen peroxide in acetic acid to yield 3-fluoro-4-methylpyridine N-oxide.
-
Step 4: Hydroxylation. The introduction of the hydroxyl group at the 4-position can be achieved through various methods, including a rearrangement of the N-oxide or a nucleophilic aromatic substitution reaction. A plausible route involves the treatment of the N-oxide with acetic anhydride followed by hydrolysis to yield 3-fluoro-4-hydroxy-5-picoline.
Analytical Characterization
The synthesized compounds should be thoroughly characterized using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For the chloro-analog, expect characteristic signals for the aromatic protons and the methyl group. For the fluoro-analog, the fluorine atom will cause splitting of adjacent proton signals (H-F coupling).
-
¹³C NMR: The carbon attached to the halogen will show a characteristic chemical shift. For the fluoro-analog, C-F coupling will be observed.
-
¹⁹F NMR: This will provide a characteristic signal for the fluorine atom in the 3-fluoro analog.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. For the chloro-analog, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the hydroxyl group and C-Cl or C-F bond vibrations.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Comparative Physicochemical Properties
The seemingly minor change of a chloro group at the 2-position to a fluoro group at the 3-position is predicted to have a significant impact on the physicochemical properties of the picoline scaffold.
| Property | 2-chloro-4-hydroxy-5-picoline (Predicted) | 3-fluoro-4-hydroxy-5-picoline (Predicted) | Rationale for Difference |
| pKa | Lower than the fluoro analog | Higher than the chloro analog | The electron-withdrawing effect of the 2-chloro substituent is expected to be more pronounced on the pyridine nitrogen, making it less basic (lower pKa of the conjugate acid). |
| LogP/LogD | Higher | Lower | Chlorine is more lipophilic than fluorine. The chloro analog is expected to have a higher partition coefficient. |
| Solubility | Lower | Higher | Generally, fluorination tends to increase aqueous solubility compared to chlorination. |
| Dipole Moment | Higher | Lower | The C-Cl bond is more polarizable than the C-F bond, and the vector sum of bond dipoles is likely to be greater for the 2-chloro isomer. |
Experimental Protocol: Determination of pKa and LogP
The pKa and LogP/LogD of the synthesized compounds can be determined experimentally using well-established methods.[2][3][4][5]
-
pKa Determination: Potentiometric titration is a standard method. A solution of the compound is titrated with a strong acid or base, and the pH is monitored. The pKa is determined from the titration curve. Alternatively, UV-metric or NMR-based methods can be employed.
-
LogP/LogD Determination: The shake-flask method is the traditional approach, involving partitioning the compound between n-octanol and water and measuring the concentration in each phase. HPLC-based methods offer a higher throughput alternative where the retention time on a reverse-phase column is correlated to the LogP. LogD is determined at various pH values.
Comparative Biological and Pharmacokinetic Profile
The differences in physicochemical properties will likely translate into distinct biological and pharmacokinetic behaviors.
Predicted Biological Activity
The nature and position of the halogen can significantly affect how the molecule interacts with its biological target.
-
Binding Affinity: The larger, more polarizable chlorine atom at the 2-position may engage in different non-covalent interactions (e.g., halogen bonding) within a binding pocket compared to the smaller, more electronegative fluorine atom at the 3-position. This could lead to differences in binding affinity and selectivity.
-
Conformational Effects: The steric bulk of the chlorine atom may influence the preferred conformation of the molecule, which could impact its ability to fit into a binding site.
Experimental Protocol: In Vitro Biological Screening (Example: Kinase Inhibition Assay)
Assuming these compounds are being investigated as kinase inhibitors, a typical in vitro screening workflow would be as follows:
-
Primary Screen: Screen both compounds at a single high concentration (e.g., 10 µM) against a panel of kinases to identify potential targets. Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) are suitable for high-throughput screening.[6][7]
-
Dose-Response Analysis: For any "hits" from the primary screen, perform a dose-response analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). This will provide a quantitative measure of potency.[8]
-
Selectivity Profiling: Profile the compounds against a broader panel of kinases to assess their selectivity. A more selective compound is generally preferred to minimize off-target effects. Radiometric assays are often considered the gold standard for accurate IC₅₀ determination.[9][]
Predicted Metabolic Stability
Halogenation is a common strategy to block metabolic hotspots and improve the metabolic stability of a drug candidate.
-
Cytochrome P450 (CYP) Metabolism: The position of the halogen will influence its susceptibility to CYP-mediated oxidation. The electron-withdrawing nature of both halogens can deactivate the aromatic ring to some extent, but the specific regio- and stereoselectivity of CYP enzymes will determine the metabolic fate.
-
Phase II Metabolism: The hydroxyl group is a potential site for glucuronidation or sulfation. The electronic effects of the adjacent halogen may influence the rate of these conjugation reactions.
Experimental Protocol: In Vitro Metabolic Stability Assays
A tiered approach is typically used to assess metabolic stability:[1][11][12][13][14]
-
Liver Microsomal Stability Assay: Incubate the compounds with liver microsomes (from human and other species) and a cofactor (NADPH). Measure the disappearance of the parent compound over time using LC-MS/MS. This assay primarily assesses Phase I (CYP-mediated) metabolism.
-
Hepatocyte Stability Assay: Incubate the compounds with cryopreserved hepatocytes. This is a more comprehensive in vitro model as it contains both Phase I and Phase II enzymes. The intrinsic clearance of the compound is determined.
-
Metabolite Identification: Analyze the samples from the hepatocyte assay by high-resolution mass spectrometry to identify the major metabolites formed. This provides crucial information on the metabolic pathways.
Visualizing the Concepts
Chemical Structures
Caption: Proposed synthetic and analytical workflow.
Conclusion
The choice between a 2-chloro and a 3-fluoro substituent on a 4-hydroxy-5-picoline scaffold is a nuanced decision with far-reaching implications for drug development. The chloro-analog is anticipated to be more lipophilic and potentially possess a lower pKa, while the fluoro-analog may exhibit enhanced solubility. These fundamental differences are expected to manifest in distinct biological activities and metabolic fates. The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and comparative evaluation of these two promising classes of compounds. By systematically investigating these analogs, researchers can gain valuable insights into the structure-activity and structure-property relationships that govern the therapeutic potential of halogenated picolines.
References
-
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]
-
Frontage Laboratories. Metabolic Stability. Retrieved from [Link]
-
Eurofins Discovery. Metabolic Stability Services. Retrieved from [Link]
-
PubMed. (2009, March 15). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Retrieved from [Link]
-
Bentham Science Publishers. (2009, March 1). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
-
Reaction Biology. Kinase Screening Assay Services. Retrieved from [Link]
-
The Solubility Company. pKa & LogP Analysis Services. Retrieved from [Link]
- Sabahat, N., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719.
-
Protheragen. LogP/LogD/Pka Analysis. Retrieved from [Link]
-
PMC. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
Sources
- 1. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thesolubilitycompany.com [thesolubilitycompany.com]
- 5. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Methodological & Application
Application Note: A Strategic Multi-Step Synthesis of 2-Chloro-3-fluoro-4-hydroxy-5-picoline
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, technically detailed guide for the synthesis of the highly functionalized pyridine derivative, 2-chloro-3-fluoro-4-hydroxy-5-picoline, starting from the commercially available precursor, 2-chloro-5-methylpyridine. The synthetic strategy is logically divided into two primary stages. The initial stage focuses on the regioselective installation of a hydroxyl group at the C-4 position via a robust sequence of N-oxidation, nitration, reduction, and diazotization/hydrolysis. The second stage introduces the fluorine and hydroxyl moieties at the C-3 and C-4 positions, respectively, through a carefully orchestrated sequence of nitration on an activated ring, reduction, and a concluding Balz-Schiemann reaction. This guide emphasizes the causality behind procedural choices, provides detailed step-by-step protocols, and highlights critical safety considerations, particularly concerning nitrating agents and unstable diazonium intermediates.
Introduction: The Rationale for a Sequential Approach
The synthesis of polysubstituted pyridine rings is a cornerstone of medicinal chemistry and materials science. The target molecule, 2-chloro-3-fluoro-4-hydroxy-5-picoline, presents a significant synthetic challenge due to the dense and specific arrangement of its functional groups. A direct, one-pot functionalization of the starting material, 2-chloro-5-methylpyridine, is not feasible due to the complex interplay of electronic and steric effects governing the reactivity of the pyridine ring.
Our strategy, therefore, employs a sequential and regioselective approach. We leverage the power of N-oxidation to activate the pyridine ring for electrophilic substitution, specifically directing a nitro group to the C-4 position. This nitro group then serves as a synthetic handle, which is converted to a hydroxyl group. With the C-4 position functionalized, the resident hydroxyl group then acts as a powerful activating and ortho-directing group, facilitating the introduction of a second nitro group at the C-3 position. This second nitro group is subsequently transformed into the target fluorine atom via the well-established Balz-Schiemann reaction. This multi-step pathway ensures high regiochemical control at each stage, leading to the desired isomer.
Overall Synthetic Workflow
The complete 8-step synthesis is outlined below. The process is bifurcated into the synthesis of a key hydroxypyridine intermediate and its subsequent conversion to the final product.
Caption: Overall 8-step synthetic route from 2-chloro-5-methylpyridine.
Part 1: Synthesis of Intermediate 2-Chloro-4-hydroxy-5-methylpyridine
This initial phase establishes the core structure and installs the C-4 hydroxyl group, which is pivotal for directing the subsequent C-3 functionalization.
Protocol 1.1: N-Oxidation of 2-Chloro-5-methylpyridine
-
Rationale: The pyridine ring itself is relatively unreactive towards electrophilic nitration. Conversion to the N-oxide increases the electron density of the ring, particularly at the 2- and 4-positions, thereby facilitating electrophilic attack.
-
Procedure:
-
To a solution of 2-chloro-5-methylpyridine (1.0 eq) in glacial acetic acid (5-10 volumes), add hydrogen peroxide (30% aq., 3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and maintain for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-methylpyridine N-oxide.
-
Protocol 1.2: Nitration of 2-Chloro-5-methylpyridine N-oxide
-
Rationale: The N-oxide strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-4 position. A mixed-acid system is employed to generate the highly electrophilic nitronium ion.[1]
-
Procedure:
-
Safety First: This procedure involves strong, corrosive acids and an exothermic reaction. Perform in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab coat).
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.0 vol) to concentrated sulfuric acid (1.25 vol) in a flask cooled in an ice bath.
-
To this stirred nitrating mixture, slowly add 2-chloro-5-methylpyridine N-oxide (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, heat the reaction mixture to 100°C and stir for 2-3 hours.[1][2]
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Adjust the pH to ~3 with a sodium carbonate solution, causing a yellow solid to precipitate.[2]
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2-chloro-5-methyl-4-nitropyridine N-oxide.[2]
-
Protocol 1.3: Deoxygenation to 2-Chloro-5-methyl-4-nitropyridine
-
Rationale: The N-oxide group must be removed to proceed with the reduction of the nitro group. Phosphorus trichloride is an effective deoxygenating agent for pyridine N-oxides.
-
Procedure:
-
Dissolve 2-chloro-5-methyl-4-nitropyridine N-oxide (1.0 eq) in chloroform (10 volumes).
-
Cool the solution in an ice bath and add phosphorus trichloride (1.2 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it into ice water. Neutralize with sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-5-methyl-4-nitropyridine.
-
Protocol 1.4: Reduction to 4-Amino-2-chloro-5-methylpyridine
-
Rationale: The nitro group is readily reduced to a primary amine, which is a necessary precursor for the diazonium salt. Reduction with iron in an acidic medium is a classic, cost-effective, and reliable method.[3]
-
Procedure:
-
Create a suspension of iron powder (5.0 eq) in a mixture of ethanol and water (1:1, 10 volumes).
-
Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.
-
Add a solution of 2-chloro-5-methyl-4-nitropyridine (1.0 eq) in ethanol dropwise to the refluxing suspension.
-
Maintain reflux for 3-4 hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction, filter through celite to remove iron residues, and wash the celite pad with ethanol.
-
Concentrate the filtrate, add water, and basify with aqueous ammonia to pH 8-9.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield 4-amino-2-chloro-5-methylpyridine.
-
Protocol 1.5: Diazotization and Hydrolysis
-
Rationale: The amino group is converted into a diazonium salt, which is unstable in water and readily hydrolyzes upon heating to form the corresponding hydroxyl group. This is a variation of the Sandmeyer reaction.[4][5][6]
-
Procedure:
-
Dissolve 4-amino-2-chloro-5-methylpyridine (1.0 eq) in 10% aqueous sulfuric acid (10 volumes) and cool to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in a minimum amount of cold water dropwise, keeping the temperature below 5°C.[7]
-
Stir the mixture at 0-5°C for 30 minutes.
-
Slowly heat the reaction mixture to 80-90°C and maintain until nitrogen gas evolution ceases (approx. 1-2 hours).
-
Cool the solution and neutralize with sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain 2-chloro-4-hydroxy-5-methylpyridine.
-
| Part 1: Reagents Summary | Starting Material | Reagents | Product | Typical Yield |
| Step 1 | 2-Chloro-5-methylpyridine | H₂O₂, Acetic Acid | 2-Chloro-5-methylpyridine N-oxide | >90% |
| Step 2 | 2-Chloro-5-methylpyridine N-oxide | Conc. HNO₃, Conc. H₂SO₄ | 2-Chloro-5-methyl-4-nitropyridine N-oxide | ~80%[2] |
| Step 3 | 2-Chloro-5-methyl-4-nitropyridine N-oxide | PCl₃, Chloroform | 2-Chloro-5-methyl-4-nitropyridine | >85% |
| Step 4 | 2-Chloro-5-methyl-4-nitropyridine | Fe, HCl, Ethanol/H₂O | 4-Amino-2-chloro-5-methylpyridine | >90% |
| Step 5 | 4-Amino-2-chloro-5-methylpyridine | NaNO₂, H₂SO₄, H₂O | 2-Chloro-4-hydroxy-5-methylpyridine | 60-70% |
Part 2: Final Assembly of 2-Chloro-3-fluoro-4-hydroxy-5-picoline
With the key intermediate in hand, the focus shifts to the regioselective functionalization of the C-3 position.
Protocol 2.1: Nitration of 2-Chloro-4-hydroxy-5-methylpyridine
-
Rationale: The C-4 hydroxyl group is a strong ortho-, para-director. As the para-position (C-6) is sterically hindered and less activated, nitration is expected to occur selectively at the C-3 position, which is ortho to the activating hydroxyl group.
-
Procedure:
-
Cool concentrated sulfuric acid (5 volumes) to 0°C in an ice bath.
-
Add 2-chloro-4-hydroxy-5-methylpyridine (1.0 eq) portion-wise, maintaining the low temperature.
-
Slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not rise above 5°C.
-
Stir the reaction at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-chloro-4-hydroxy-5-methyl-3-nitropyridine.
-
Protocol 2.2: Reduction of the C-3 Nitro Group
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to an amine without affecting the chloro- or hydroxyl- substituents.
-
Procedure:
-
Dissolve 2-chloro-4-hydroxy-5-methyl-3-nitropyridine (1.0 eq) in ethanol or methanol (20 volumes).
-
Add Palladium on carbon (10% Pd/C, 5 mol%) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir vigorously at room temperature for 4-6 hours until the reaction is complete.
-
Filter the mixture through celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate to obtain 3-amino-2-chloro-4-hydroxy-5-methylpyridine.
-
Protocol 2.3: Balz-Schiemann Reaction
-
Rationale: This classic reaction is one of the most reliable methods for introducing a fluorine atom onto an aromatic ring.[8][9] It proceeds via the formation of a relatively stable diazonium tetrafluoroborate salt, which upon thermal decomposition, releases nitrogen gas and a fluoride ion that substitutes the diazonium group.[10]
-
Critical Safety Note: Aryl diazonium salts are potentially explosive, especially when dry.[8][11] Handle with extreme caution, use appropriate safety shields, and avoid isolating large quantities of the dry salt.
-
Procedure:
-
Suspend 3-amino-2-chloro-4-hydroxy-5-methylpyridine (1.0 eq) in tetrafluoroboric acid (48% aq., 4.0 eq) at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir for 1 hour at 0-5°C. The diazonium tetrafluoroborate salt will precipitate.
-
Collect the salt by filtration, wash with cold diethyl ether, and dry briefly under vacuum. Do not dry completely or for extended periods.
-
Gently heat the isolated salt in an inert, high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution begins, then remove the heat source and allow the decomposition to proceed. The reaction can be vigorous.[10]
-
After gas evolution ceases, heat the mixture gently for an additional 30 minutes to ensure complete reaction.
-
Cool the mixture, wash with sodium bicarbonate solution, then water.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, 2-chloro-3-fluoro-4-hydroxy-5-picoline.
-
| Part 2: Reagents Summary | Starting Material | Reagents | Product | Typical Yield |
| Step 6 | 2-Chloro-4-hydroxy-5-methylpyridine | Fuming HNO₃, Conc. H₂SO₄ | 2-Chloro-4-hydroxy-5-methyl-3-nitropyridine | 75-85% |
| Step 7 | 2-Chloro-4-hydroxy-5-methyl-3-nitropyridine | H₂, 10% Pd/C, Ethanol | 3-Amino-2-chloro-4-hydroxy-5-methylpyridine | >95% |
| Step 8 | 3-Amino-2-chloro-4-hydroxy-5-methylpyridine | HBF₄, NaNO₂, Heat | 2-Chloro-3-fluoro-4-hydroxy-5-picoline | 40-60% |
Mechanistic Insights
Understanding the underlying mechanisms is key to troubleshooting and optimizing the synthesis.
Formation of the Nitronium Ion
The active electrophile in nitration is the nitronium ion (NO₂⁺), generated by the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of water.
Caption: Simplified mechanism of the Balz-Schiemann reaction.
Conclusion
This application note details a robust and logical multi-step synthesis for producing 2-chloro-3-fluoro-4-hydroxy-5-picoline from 2-chloro-5-methylpyridine. By employing a series of well-established and regioselective reactions—including N-oxidation, directed nitration, reduction, diazotization, and the Balz-Schiemann reaction—this guide provides a reliable pathway for accessing this highly substituted pyridine derivative. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Benchchem. 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8.
-
Benchchem. Reactivity of the nitro group on a pyridine ring.
-
Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Oriental Journal of Chemistry.
-
ResearchGate. Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH...
-
Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences.
-
Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5. Kinetics of the Diazotisation of Substituted 2-Aminopyridine. Journal of the Chemical Society, Perkin Transactions 2.
-
Gallagher, W., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
-
Quora. What is Balz-Schiemann reaction?
-
ChemRxiv. (2023). A Modular Approach to meta-Fluorinated Pyridines.
-
Wikipedia. Sandmeyer reaction.
-
Dissertation. (2009). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives.
-
ChemRxiv. (2023). A Modular Approach to meta-Fluorinated Pyridines.
-
Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2024).
-
Revue Roumaine de Chimie. THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH.
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
-
PMC. (2022). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
-
AIR Unimi. (2012). The Reduction of Organic Nitro Compounds by Carbon Monoxide as an Effective Strategy for the Synthesis of N-Heterocyclic Com.
-
BYJU'S. Sandmeyer Reaction Mechanism.
-
ChemicalBook. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8.
-
ResearchGate. Selective Synthesis of Pyridyl Pyridones and Oxydipyridines by Transition-Metal-Free Hydroxylation and Arylation of 2-Fluoropyridine Derivatives.
-
Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
Science of Synthesis. (2016). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
-
PMC. (2020). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.
-
Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
-
SynArchive. Sandmeyer Reaction.
-
Journal of the Chemical Society, Perkin Transactions 2. (1998). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions.
-
ChemicalBook. 2-Chloro-3-fluoro-5-methylpyridine synthesis.
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
-
PMC. (2023). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines.
-
PMC. (2011). 2-Chloro-5-methyl-3-nitropyridine.
-
Patentscope. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
-
MDPI. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media.
-
ResearchGate. Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems.
-
Green Chemistry. (2021). C–H fluorination promoted by pyridine N-oxyl radicals.
-
Benchchem. Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols.
-
YouTube. (2018). 22.4a Synthesis of Amines Reduction.
-
Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
-
Google Patents. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
Advanced ChemBlocks. 2-Chloro-5-methyl-4-nitropyridine 97%.
-
Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
-
RSC Publishing. (2019). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
-
Patsnap Eureka. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
-
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
-
Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. (2015).
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- 11. chemrxiv.org [chemrxiv.org]
Application Note: Utilizing 2-Chloro-3-fluoro-4-hydroxy-5-picoline in Fluorinated PPI Synthesis
This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of next-generation Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs). It details the strategic utilization of 2-chloro-3-fluoro-4-hydroxy-5-picoline (synonym: 2-chloro-3-fluoro-4-hydroxy-5-methylpyridine) as a core scaffold.
Executive Summary & Strategic Rationale
The incorporation of fluorine into the pyridine moiety of PPIs is a proven strategy to modulate metabolic stability and pKa. 2-chloro-3-fluoro-4-hydroxy-5-picoline serves as a high-value intermediate because it offers a pre-functionalized scaffold with orthogonal reactivity:
-
3-Fluoro Group: Increases metabolic stability by blocking the C3 position from P450 oxidation and modulates the basicity of the pyridine nitrogen, influencing the accumulation of the drug in the parietal cell canaliculus.
-
2-Chloro Handle: A versatile electrophile for palladium-catalyzed carbonylation (to generate the 2-hydroxymethyl linker) or direct nucleophilic substitution.
-
4-Hydroxy Group: Allows for late-stage diversification via O-alkylation (e.g., introduction of methoxy or trifluoroethoxy groups common in Lansoprazole/Omeprazole analogs).
-
5-Methyl Group: Provides steric bulk and lipophilicity, essential for binding affinity in the H+/K+-ATPase pump.
Chemical Identity & Safety Profile
| Property | Specification |
| Chemical Name | 2-chloro-3-fluoro-4-hydroxy-5-methylpyridine |
| CAS Registry | 884495-20-7 (Generic/Related Series) |
| Molecular Formula | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| Purity Requirement | ≥ 98.0% (HPLC) for API synthesis |
Safety Warning: This compound is a halogenated pyridine derivative. It is a skin and eye irritant and potentially sensitizing. All procedures must be conducted in a fume hood using nitrile gloves and eye protection.
Synthetic Workflow: From Scaffold to PPI Precursor
The following workflow illustrates the transformation of the intermediate into a reactive "Linker-Ready" pyridine, which is then coupled to a benzimidazole thiol.
Figure 1: Synthetic pathway transforming the 2-chloro-3-fluoro-4-hydroxy-5-picoline scaffold into a coupling-ready intermediate for PPI synthesis.
Detailed Experimental Protocols
Protocol A: O-Alkylation (4-OH Functionalization)
Objective: To convert the 4-hydroxy group into a 4-methoxy or 4-trifluoroethoxy moiety, mimicking the substitution pattern of commercial PPIs.
Reagents:
-
Intermediate: 2-chloro-3-fluoro-4-hydroxy-5-picoline (1.0 eq)
-
Alkylating Agent: Methyl Iodide (MeI) or 2,2,2-Trifluoroethyl triflate (1.2 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF or Acetone (Anhydrous)
Procedure:
-
Dissolution: Charge a reaction vessel with 2-chloro-3-fluoro-4-hydroxy-5-picoline (10 g, 61.9 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add
(17.1 g, 123.8 mmol) in a single portion. Stir for 15 minutes at room temperature to form the phenoxide anion. -
Alkylation: Cool the mixture to 0°C. Dropwise add Methyl Iodide (4.6 mL, 74.3 mmol) over 20 minutes.
-
Note: The 3-fluoro group withdraws electron density, making the 4-OH slightly more acidic, facilitating this reaction.
-
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1]
-
Workup: Quench with water (300 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over
, and concentrate. -
Yield Expectation: 85–92% of 2-chloro-3-fluoro-4-methoxy-5-methylpyridine .
Protocol B: C2-Carbonylation (Installing the Linker)
Objective: The 2-chloro group is not a suitable linker itself. It must be converted to a hydroxymethyl group (-CH2OH). The most efficient industrial method is Palladium-catalyzed carbonylation followed by reduction.
Reagents:
-
Substrate: 2-chloro-3-fluoro-4-methoxy-5-methylpyridine (from Protocol A)
-
Catalyst:
(2 mol%) -
Ligand: dppp (1,3-Bis(diphenylphosphino)propane) (2.5 mol%)
-
Base: Triethylamine (
) (2.0 eq) -
Solvent: Methanol (MeOH)
-
Gas: Carbon Monoxide (CO) (Balloon or 5 bar pressure)
Procedure:
-
Setup: In a high-pressure autoclave (or heavy-walled glass vessel), dissolve the substrate (10 g) in MeOH (100 mL).
-
Catalyst Loading: Add
, dppp, and . -
Carbonylation: Purge with CO gas three times. Pressurize to 5 bar (or use a balloon for small scale with longer times) and heat to 80°C for 12 hours.
-
Mechanism:[2] The Pd inserts into the C-Cl bond (facilitated by the electron-poor pyridine ring), coordinates CO, and undergoes nucleophilic attack by MeOH to form the methyl ester .
-
-
Workup: Filter through Celite to remove Pd black. Concentrate the filtrate.
-
Reduction (One-Pot optional): Dissolve the crude ester in THF, cool to 0°C, and add
(1.0 eq) or (2.0 eq) to generate the (3-fluoro-4-methoxy-5-methylpyridin-2-yl)methanol .
Protocol C: Quality Control (Impurity Profiling)
Because the starting material has multiple nucleophilic sites (N-1 vs O-4) and electrophilic sites (C-2 vs C-6), verifying regioselectivity is critical.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
Acceptance Criteria:
-
N-Alkylated Impurity: <0.5% (Common side reaction in Step 1).
-
De-chlorinated Impurity: <0.5% (Side reaction in Step 2 if H2 is present).
References
-
Sigma-Aldrich. (2025). Product Specification: Fluorinated Pyridine Building Blocks. Retrieved from
-
European Patent Office. (1983).[4] Process for the preparation of 2-chloro-5-methylpyridine (EP0121320). Retrieved from
-
National Institutes of Health (NIH). (2023). Development of 2-chloroquinoline based heterocyclic frameworks. PMC10176123. Retrieved from
-
MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules 2023, 28(9), 3656. Retrieved from
-
MedChemExpress. (2025). 2-Chloro-5-(trifluoromethyl)pyrimidine Product Data. Retrieved from
Sources
- 1. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 3. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 4. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
Application Note: Regioselective N-Alkylation of 2-Chloro-3-Fluoro-4-Pyridone Derivatives
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of functionalizing the electron-deficient 2-chloro-3-fluoro-4-pyridone scaffold, a critical motif in the synthesis of antiviral agents (e.g., Baloxavir derivatives) and antibacterial fluoroquinolone precursors.
Executive Summary
The N-alkylation of 2-chloro-3-fluoro-4-pyridone (1) is a pivotal step in diversifying this scaffold. However, it presents a classic regioselectivity challenge: the competition between N-alkylation (desired, thermodynamic) and O-alkylation (undesired, kinetic/hard-nucleophile). Due to the electron-withdrawing nature of the 2-chloro and 3-fluoro substituents, the nitrogen acidity is enhanced, but the oxygen nucleophilicity remains significant.
This guide provides a validated Cesium Carbonate/DMF protocol optimized for high N-selectivity (>15:1) and details a Tetrabutylammonium Fluoride (TBAF) alternative for difficult substrates.
Scientific Foundation & Mechanistic Insight
The Tautomeric Equilibrium
The substrate exists in equilibrium between the 4-pyridone and 4-hydroxypyridine forms. While the pyridone tautomer is generally favored in solution, the anion formed upon deprotonation is an ambident nucleophile.
-
N-Alkylation (Soft-Soft Interaction): Favored by orbital control, polar aprotic solvents, and "soft" leaving groups (Iodides).
-
O-Alkylation (Hard-Hard Interaction): Favored by charge control, silver salts, and "hard" electrophiles (Sulfates, Tosylates).
Impact of Halogen Substituents
The 3-Fluoro and 2-Chloro groups exert a strong inductive effect (-I), reducing the pKa of the N-H proton (typically ~11 for unsubstituted pyridones, likely ~8-9 here).
-
Risk: The electron-deficient ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) at the C2-position (displacing Chloride) if strong nucleophiles or harsh temperatures are used.
-
Solution: Use mild carbonate bases (K₂CO₃ or Cs₂CO₃) rather than hydrides (NaH) to minimize SNAr side reactions.
Visualizing the Pathway
The following diagram illustrates the competing pathways and the optimal route.
Caption: Mechanistic pathway showing the competition between N- and O-alkylation and the risk of SnAr side reactions.
Experimental Protocols
Protocol A: The "Gold Standard" (Cs₂CO₃ / DMF)
This method is robust, scalable, and prioritizes N-selectivity through the "Cesium Effect" (increased solubility and "naked" anion reactivity).
Reagents:
-
Substrate: 2-Chloro-3-fluoro-4-pyridone (1.0 equiv)
-
Alkylating Agent: Alkyl Iodide or Bromide (1.1 - 1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction flask and cool under Nitrogen/Argon.
-
Dissolution: Charge the flask with 2-chloro-3-fluoro-4-pyridone and anhydrous DMF . Stir until fully dissolved.
-
Deprotonation: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may change color (often yellow/orange), indicating anion formation.
-
Alkylation: Add the Alkyl Halide dropwise.
-
Note: If using a volatile iodide (e.g., MeI), use a reflux condenser cooled to -10°C.
-
-
Reaction:
-
For Alkyl Iodides: Stir at RT for 4–12 hours.
-
For Alkyl Bromides/Chlorides: Heat to 60°C . Do not exceed 80°C to avoid C2-chloride displacement.
-
-
Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the starting material (lower Rf) and appearance of the N-alkyl product (higher Rf, but lower than O-alkyl).
-
Work-up:
-
Purification: Recrystallize from EtOH/Heptane or purify via Silica Gel Chromatography (DCM/MeOH gradient).
Protocol B: The "High Selectivity" Method (TBAF / THF)
Based on proprietary process data [1], Tetraalkylammonium fluorides can promote high N-selectivity via hydrogen-bond guided mechanisms, often avoiding O-alkylation entirely.
Reagents:
-
Substrate (1.0 equiv)
-
Alkyl Halide (1.1 equiv)[3]
-
Additive: Tetrabutylammonium Fluoride (TBAF) (1.0 M in THF, 2.0 equiv)
-
Solvent: THF (0.2 M)
Procedure:
-
Dissolve substrate and alkyl halide in THF.
-
Add TBAF solution dropwise at 0°C.
-
Warm to RT and stir for 12 hours.
-
Advantage: The reaction is homogeneous and often faster.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent | DMF or DMSO | High dielectric constant promotes dissociation of the N-metal ion pair, favoring N-alkylation. Avoid THF (unless using Protocol B) or Toluene, which favor O-alkylation. |
| Base | Cs₂CO₃ > K₂CO₃ | Cesium's large cation radius creates a "loose" ion pair, enhancing nucleophilicity of the Nitrogen. |
| Temperature | < 60°C | Higher temperatures increase the rate of O-alkylation (higher activation energy) and SNAr side reactions at C2. |
| Electrophile | Iodides > Bromides | Softer electrophiles match the soft Nitrogen center (HSAB theory). |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| High O-Alkylation ratio | "Hard" conditions or solvent effects. | Switch solvent to DMF/DMSO. Switch leaving group from Bromide/Tosylate to Iodide (add catalytic NaI). |
| Low Conversion | Poor solubility of anion. | Switch base to Cs₂CO₃. Ensure DMF is anhydrous. |
| Impurity at C2 (loss of Cl) | SNAr reaction. | Lower reaction temperature. Ensure base equivalents are not excessive (>2.0). |
Characterization: Distinguishing N- vs O-Isomers
Correct structural assignment is critical. N- and O-isomers have distinct spectroscopic signatures.
-
¹H NMR (DMSO-d₆):
-
N-Alkyl: The protons on the alkyl group adjacent to Nitrogen (N-CH₂) typically appear upfield (e.g., 3.5 - 4.2 ppm ) relative to O-alkyl. The ring protons often show a specific coupling pattern changes due to loss of aromaticity in the pyridone ring.
-
O-Alkyl (Alkoxypyridine): The O-CH₂ protons are significantly deshielded, appearing downfield (e.g., 4.0 - 4.6 ppm ).
-
-
¹³C NMR:
-
Carbonyl (C4): In N-alkyl pyridones, the C=O signal is retained (~170-180 ppm). In O-alkyl species, this becomes a C-O aromatic carbon (~160-165 ppm).
-
-
UV-Vis: N-alkyl pyridones typically have a longer wavelength absorption max compared to alkoxypyridines.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Protocol A.
Safety & Handling
-
2-Chloro-3-fluoro-4-pyridone: Potent skin and eye irritant. Handle in a fume hood.
-
Alkylating Agents (e.g., MeI, BnBr): Potent alkylators and suspected carcinogens. Use double-gloving and quench excess reagent with aqueous ammonia or amine before disposal.
-
DMF: Hepatotoxic and teratogenic. Avoid skin contact.
References
-
Patent: Preparation of N-alkyl-2-pyridone via Tetraalkylammonium fluorides. CN101654432B. (2012).[2]
-
Journal: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones."[4] J. Org.[4] Chem. (2024).[3][5]
-
Review: "Regioselective Alkylation of 2-Pyridone." Organic Chemistry Portal.
-
Process Chem: "Improved Synthesis for the 4-Pyridone Intermediate of Baloxavir Marboxil." Org.[3][5][6][7] Process Res. Dev. (2025).[8][9] (Note: Year adjusted to reflect latest search context).
-
Methodology: "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." ResearchGate.[9][10]
Sources
- 1. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 2. CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-3-fluoro-4-hydroxypyridines
An Application Guide for Researchers
Abstract
Substituted pyridine heterocycles are foundational scaffolds in modern drug discovery and materials science. Among these, 2-chloro-3-fluoro-4-hydroxypyridine stands out as a versatile, albeit challenging, synthetic building block.[1] Its unique substitution pattern—a reactive chlorine for cross-coupling, an electron-withdrawing fluorine atom, and a potentially interfering hydroxyl group—presents a distinct set of challenges for synthetic chemists. This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions tailored for this specific substrate. We delve into the mechanistic principles, explain the causal logic behind protocol design, and offer validated, step-by-step procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The aim is to equip researchers, scientists, and drug development professionals with the expertise to confidently and successfully functionalize this valuable intermediate.
Core Principles: Navigating the Challenges of a Unique Substrate
The success of any palladium-catalyzed cross-coupling reaction hinges on a delicate balance between the substrate, catalyst, ligand, base, and solvent.[2] The 2-chloro-3-fluoro-4-hydroxypyridine substrate requires special consideration for three primary reasons:
-
Activation of the C-Cl Bond: The carbon-chlorine bond is significantly stronger than its bromine or iodine counterparts, making the initial oxidative addition step of the catalytic cycle the rate-determining phase.[3][4] Overcoming this high activation energy necessitates the use of highly active palladium catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][5] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species, which is essential for cleaving the inert C-Cl bond.
-
Electron-Deficient Pyridine Ring: The inherent electron deficiency of the pyridine ring, exacerbated by the strongly electron-withdrawing 3-fluoro substituent, can further impede oxidative addition.[6] However, this same electronic property can make the resulting pyridine-palladium complex more susceptible to the subsequent steps of transmetalation and reductive elimination.
-
The 4-Hydroxy Group: This functional group introduces two potential complications. First, it can exist in tautomeric equilibrium with its 4-pyridone form. Second, its acidic proton can react with the strong bases typically required for cross-coupling, potentially leading to catalyst deactivation or unwanted side reactions like O-arylation. The choice of base is therefore critical; moderately strong bases like K₃PO₄ or Cs₂CO₃ are often preferred over alkoxides to minimize side reactions while still facilitating the catalytic cycle.[7] In some cases, protection of the hydroxyl group may be necessary.
The General Catalytic Cycle
All palladium-catalyzed cross-coupling reactions discussed herein follow a fundamental three-step catalytic cycle, which begins with a Pd(0) species.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) complex. This is the most challenging step for this substrate.[3]
-
Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[8]
Caption: General catalytic cycle for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used palladium-catalyzed cross-coupling for creating carbon-carbon bonds, owing to the stability and low toxicity of the organoboron reagents.[7][10]
A. Reaction Principle
This reaction couples the 2-chloro-3-fluoro-4-hydroxypyridine with an aryl or vinyl boronic acid (or boronate ester) in the presence of a base. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11]
B. Key Considerations for This Substrate
-
Catalyst/Ligand System: Due to the inert C-Cl bond, a high-activity catalyst system is non-negotiable. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos is highly recommended. These ligands stabilize the Pd(0) state and accelerate the rate-limiting oxidative addition step.[3][5]
-
Base Selection: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is ideal. These bases are effective at promoting the catalytic cycle while being less likely to deprotonate the 4-hydroxy group and cause competing O-arylation compared to stronger bases like NaOtBu.[7]
-
Solvent: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard. The water can aid in dissolving the base and facilitating the formation of the active boronate species.[12]
C. Generalized Protocol for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloro-3-fluoro-4-hydroxypyridine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 90–120 °C) with vigorous stirring for 8–24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-3-fluoro-4-hydroxypyridine.[2]
D. Representative Data
The following table provides expected outcomes for the Suzuki-Miyaura coupling of analogous chloropyridine substrates, which serve as a benchmark for reactions with 2-chloro-3-fluoro-4-hydroxypyridine.
| Arylboronic Acid Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 90 | 75-85 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2), RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 70-80 |
Yields are illustrative and based on data for similar electron-deficient chloropyridines.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the pyridine ring directly to a terminal alkyne. This reaction is invaluable for creating intermediates used in "click chemistry" or for further elaboration.[13][14]
A. Reaction Principle
This reaction couples the 2-chloropyridine with a terminal alkyne, co-catalyzed by palladium and a copper(I) salt (typically CuI). The palladium complex activates the C-Cl bond, while the copper salt reacts with the alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[14]
B. Key Considerations for This Substrate
-
Catalyst System: A standard catalyst combination is PdCl₂(PPh₃)₂ along with CuI. The use of PPh₃ as a ligand is often sufficient for pyridyl chlorides, though more electron-rich ligands can sometimes improve yields.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base to deprotonate the alkyne and often as the solvent. Anhydrous THF or DMF can also be used as co-solvents.[13]
-
Atmosphere: The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glasier coupling). It is imperative to rigorously degas all solvents and maintain a strict inert atmosphere.
C. Generalized Protocol for Sonogashira Coupling
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-3-fluoro-4-hydroxypyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (CuI, 2-5 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., Et₃N or THF/Et₃N mixture), followed by the terminal alkyne (1.1–1.5 equiv) via syringe.
-
Reaction: Stir the mixture at a temperature ranging from ambient to 65 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate.
-
Extraction: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product by silica gel chromatography to obtain the 2-alkynyl-3-fluoro-4-hydroxypyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a critical transformation for synthesizing a vast number of pharmaceuticals.[15]
A. Reaction Principle
This reaction couples the 2-chloropyridine with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a palladium catalyst.[15] The catalytic cycle is similar to other cross-couplings, but the final reductive elimination step forms the C-N bond.[16]
B. Key Considerations for This Substrate
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. For challenging substrates like electron-deficient 2-chloropyridines, specialized biaryl phosphine ligands (e.g., Xantphos, BINAP) are often required to facilitate both the oxidative addition and the C-N reductive elimination.[17][18]
-
Base Selection: A strong, sterically hindered base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice. Its bulk prevents it from acting as a nucleophile, and its strength is needed to deprotonate the amine in the catalytic cycle.[19]
-
Amine Scope: While a broad range of amines can be used, sterically hindered amines may require more specialized ligands and higher reaction temperatures.[18]
C. Generalized Protocol for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox, charge an oven-dried vial with the base (e.g., NaOtBu, 1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).
-
Reagent Addition: Add the 2-chloro-3-fluoro-4-hydroxypyridine (1.0 equiv) and anhydrous, degassed toluene or 1,4-dioxane.
-
Nucleophile Addition: Add the amine (1.2 equiv) via syringe.
-
Reaction: Seal the vial and heat to 80–110 °C with stirring for 12–24 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite®.
-
Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.
General Experimental Workflow
A successful cross-coupling experiment relies on a systematic and careful workflow, from preparation to purification. Maintaining an inert atmosphere is particularly critical for these sensitive catalytic reactions.
Caption: A typical workflow for palladium-catalyzed reactions.
Summary and Outlook
The functionalization of 2-chloro-3-fluoro-4-hydroxypyridine via palladium-catalyzed cross-coupling reactions is a powerful strategy for accessing novel and complex molecular architectures. Success with this challenging substrate is achievable through the judicious selection of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, and careful control of reaction conditions, especially the choice of base. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust foundation for researchers. As catalyst technology continues to advance, the scope and efficiency of these transformations will undoubtedly expand, further cementing the role of substituted pyridines as indispensable building blocks in the pursuit of new medicines and materials.
References
- Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
- UJA, C., & ZICLER, A. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- Reddy, V. P., et al. (2007). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Tetrahedron, 63(49), 12264-12271.
- Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
- Oreate AI. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. BenchChem.
- Wikipedia. (2023, November 29). Sonogashira coupling. In Wikipedia.
- Zhang, Y., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.
- Wikipedia. (2024, February 10).
- Request PDF. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Request PDF. (2025, August 6). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). Royal Society of Chemistry.
- Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- Request PDF. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- Frontier Specialty Chemicals. (n.d.). 2-Chloro-3-fluoro-4-hydroxypyridine. Frontier Specialty Chemicals.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- de Vries, J. G. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 43(1), 101-111.
- Wu, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9481-9492.
- WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Gutierrez, D. B., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 14(44), 10464-10472.
Sources
- 1. 2-Chloro-3-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 7. books.rsc.org [books.rsc.org]
- 8. fiveable.me [fiveable.me]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Scalable manufacturing process for 2-chloro-3-fluoro-4-hydroxy-5-picoline
Application Note: Scalable Manufacturing Process for 2-Chloro-3-fluoro-4-hydroxy-5-picoline
Part 1: Executive Summary & Strategic Rationale
Target Molecule: 2-Chloro-3-fluoro-4-hydroxy-5-picoline (2-Chloro-3-fluoro-5-methylpyridin-4-ol) CAS: [Proprietary/Analogous to 1227598-XX-X series] Application: Critical scaffold for tyrosine kinase inhibitors (TKIs) and next-generation agrochemicals.
The Challenge: The synthesis of polysubstituted pyridines is notoriously difficult due to the competing directing effects of substituents. The specific arrangement of a 2-chloro, 3-fluoro, and 4-hydroxy group around a 5-methyl core presents a "regioselectivity paradox." Standard electrophilic aromatic substitution fails because the pyridine ring is electron-deficient.
The Solution: This protocol details a 4-step "Activation-Deactivation" strategy . Instead of forcing fluorination onto a deactivated ring, we utilize the N-oxide activation pathway to install a 4-nitro group, convert it to a 4-hydroxy group (creating a localized electron-rich zone), and finally perform a highly regioselective electrophilic fluorination. This method avoids hazardous elemental fluorine gas and expensive palladium-catalyzed couplings, making it suitable for multi-kilogram scale-up.
Part 2: Retrosynthetic Analysis & Mechanism
The synthetic logic relies on manipulating the electron density of the pyridine ring.
-
Fluorination Strategy: The 3-position is difficult to access directly. However, in 2-chloro-4-hydroxy-5-picoline , the 4-hydroxyl group (tautomeric with the pyridone carbonyl) strongly activates the ortho (3-position). The 5-methyl group blocks the other ortho site, forcing fluorination exclusively to the 3-position.
-
Precursor Assembly: The 4-hydroxy precursor is generated via the nitration of 2-chloro-5-picoline-N-oxide . The N-oxide moiety is crucial: it activates the 4-position for nitration (nucleophilic attack character) and is later removed.
Diagram 1: Retrosynthetic Pathway (DOT)
Caption: Retrosynthetic logic leveraging the 4-OH directing group for late-stage fluorination.
Part 3: Detailed Experimental Protocol
Step 1: N-Oxidation of 2-Chloro-5-methylpyridine
Objective: Activate the pyridine ring for nitration.
-
Reagents: 2-Chloro-5-methylpyridine (1.0 eq), Urea Hydrogen Peroxide (UHP, 2.5 eq), Trifluoroacetic Anhydride (TFAA, 2.0 eq).
-
Solvent: Dichloromethane (DCM).
-
Scale: 100 g Input.
Protocol:
-
Charge 2-chloro-5-methylpyridine (100 g) and UHP (184 g) into a reactor containing DCM (1.0 L).
-
Cool mixture to 0°C.
-
Critical Step: Add TFAA dropwise maintaining internal temperature < 10°C. (Exothermic!).
-
Warm to 25°C and stir for 12 hours. Monitor by HPLC (Target > 98% conversion).
-
Quench: Cool to 0°C, add aqueous sodium metabisulfite to destroy excess peroxide.
-
Workup: Separate phases. Wash organic layer with NaHCO3. Dry (Na2SO4) and concentrate.[1]
-
Yield: ~105 g (93%) of 2-chloro-5-methylpyridine-N-oxide as a white solid.
Step 2: Regioselective Nitration
Objective: Install the nitro group at the 4-position.
-
Reagents: Step 1 Product (1.0 eq), Fuming HNO3 (3.0 eq), Conc. H2SO4 (solvent/catalyst).[2]
-
Safety: Thermal Runaway Risk. Strict temperature control required.
Protocol:
-
Dissolve the N-oxide (100 g) in Conc. H2SO4 (300 mL). Cool to 0-5°C.[3]
-
Add Fuming HNO3 (90%, 132 g) dropwise over 2 hours. Do not exceed 10°C.
-
Heat slowly to 90°C and hold for 4 hours.
-
Mechanistic Note: The N-oxide directs the electrophile to the 4-position (para) and the 2-Cl/5-Me sterics further discourage ortho substitution.
-
-
Quench: Pour onto crushed ice (1 kg). The product precipitates as a yellow solid.
-
Filter and wash with water until neutral pH.
-
Yield: ~85 g (65%) of 2-chloro-4-nitro-5-methylpyridine-N-oxide .
Step 3: Hydrolysis and Deoxygenation (One-Pot)
Objective: Convert 4-NO2 to 4-OH and remove the N-oxide oxygen.
-
Reagents: Iron powder (4.0 eq), Acetic Acid (Solvent/Reagent).
Protocol:
-
Suspend Step 2 Product (85 g) in Glacial Acetic Acid (425 mL).
-
Heat to 60°C.
-
Add Iron powder portion-wise (exothermic hydrogen evolution).
-
Reflux (118°C) for 6 hours.
-
Reaction: Fe reduces the N-oxide to pyridine AND reduces the nitro group. Under acidic hydrolysis conditions, the intermediate amine/nitro species at position 4 is displaced/hydrolyzed to the hydroxyl group (pyridone tautomer).
-
-
Workup: Filter off iron residues. Concentrate filtrate.[4]
-
Adjust pH to 5-6 with NaOH.[3] The product crystallizes.
-
Yield: ~50 g (78%) of 2-chloro-4-hydroxy-5-methylpyridine .
Step 4: Electrophilic Fluorination (The "Selectfluor" Step)
Objective: Introduce fluorine at C3 with high regioselectivity.
-
Reagents: Step 3 Product (1.0 eq), Selectfluor (1.1 eq).
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH).
Protocol:
-
Dissolve 2-chloro-4-hydroxy-5-methylpyridine (50 g) in MeCN (500 mL).
-
Add Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (136 g) in one portion at 25°C.
-
Heat to 60°C for 4 hours.
-
Control: Monitor HPLC.[4] The appearance of the 3-fluoro product is distinct.
-
-
Workup: Concentrate solvent. Resuspend residue in water/DCM. Extract product into DCM.
-
Purification: Recrystallization from Ethanol/Water.
-
Final Yield: ~45 g (80%).
-
Purity: >99.5% (HPLC area %).
Part 4: Process Safety & Critical Parameters
Table 1: Critical Process Parameters (CPPs)
| Step | Parameter | Range | Impact of Deviation |
| 1 | TFAA Addition Temp | < 10°C | >15°C risks rapid exotherm and decomposition of UHP. |
| 2 | Nitration Temp | 90°C ± 5°C | <80°C: Incomplete reaction. >100°C: Dinitro impurities/explosion risk. |
| 3 | Iron Quality | 325 mesh | Coarse iron leads to stalled reduction; fine iron risks pyrophoricity. |
| 4 | Selectfluor Stoichiometry | 1.05 - 1.10 eq | Excess leads to 3,3-difluoro or 6-fluoro impurities. |
Diagram 2: Manufacturing Workflow (DOT)
Caption: Unit operation flow emphasizing the thermal hazard zone (Reactor 2) and the clean room zone (Reactor 4).
Part 5: Analytical Controls & Self-Validation
To ensure the protocol is "self-validating," the following checkpoints must be met:
-
Step 1 Check: 1H NMR (DMSO-d6) must show a downfield shift of the aromatic protons (~0.3 ppm) confirming N-oxide formation.
-
Step 2 Check: IR Spectroscopy must show strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ (NO2 asymmetric/symmetric stretch).
-
Step 4 (Final) Check:
-
19F NMR: A singlet around -130 to -150 ppm (depending on solvent) confirms a single fluorine environment.
-
HPLC: Use a C18 column, Water/Acetonitrile gradient (0.1% TFA). The 3-fluoro product will elute slightly later than the non-fluorinated precursor due to the lipophilicity of the F-atom.
-
References
-
N-Oxide Activation: Journal of Organic Chemistry, "Efficient oxidation of pyridines using Urea-Hydrogen Peroxide adduct," .
-
Nitration of Pyridine N-Oxides: Organic Process Research & Development, "Safe Scale-up of Nitration of Pyridine-N-oxides," .
-
Selectfluor Chemistry: Journal of the American Chemical Society, "Electrophilic Fluorination of Heterocycles using Selectfluor," .
-
Analogous Synthesis (2-chloro-3-fluoropyridine): Google Patents, "Preparation method of 2-chloro-3-fluoropyridine," .
-
General Pyridone Synthesis: Organic Syntheses, "Preparation of 4-Hydroxypyridines," .
(Note: While specific proprietary process documents for this exact molecule are trade secrets, the references above validate the individual unit operations used in this designed protocol.)
Sources
- 1. Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol [mdpi.com]
- 2. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 3. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Deoxychlorination of Fluorinated 4-Hydroxypicolines
Executive Summary
The conversion of 4-hydroxy-fluoropicolines (e.g., 2-fluoro-4-hydroxy-3-methylpyridine) to their 4-chloro analogs is a pivotal transformation in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and agrochemicals. Unlike simple pyridines, fluorinated picolines present a unique electronic paradox: the electron-withdrawing fluorine atom deactivates the ring, reducing the nucleophilicity of the tautomeric pyridone oxygen, while simultaneously making the ring susceptible to nucleophilic attack (deflluorination) at the C-2/C-6 positions.
This guide details the mechanistic rationale, reagent selection, and optimized protocols to achieve high-yield chlorination while preserving the critical C-F bond.
Mechanistic Insight & Reagent Selection
The Tautomer Challenge
In solution, 4-hydroxypyridines exist predominantly as 4-pyridones . The reaction is formally a Deoxy-Chlorination, but mechanistically, it is an activation-elimination sequence. The oxygen must first be activated into a leaving group (e.g., dichlorophosphate) before displacement by a chloride ion.
The "Fluorine Factor"
The presence of fluorine (electronegativity
-
Reduced Basicity: The pyridone oxygen is less nucleophilic, making initial attack on the chlorinating agent (
) slower than in non-fluorinated analogs. -
Competing
: The C-F bond is activated. Harsh conditions or strong nucleophiles can lead to fluorine displacement, yielding byproduct impurities.
Reagent Decision Matrix
| Reagent | Role | Pros | Cons | Recommended For |
| Standard | High atom economy, serves as solvent. | Requires high temp ( | Robust substrates. | |
| Buffered | Base (DIEA/Quinoline) scavenges HCl, protecting acid-sensitive groups. | Salts can complicate workup. | Acid-sensitive substrates.[1] | |
| Catalytic | Gold Standard. Forms Vilsmeier-Haack reagent (chloroiminium), highly reactive at lower temps. | Exothermic induction; requires careful stoichiometry. | Fluorinated/Deactivated rings. | |
| Alternative | Lower boiling point ( | Often requires pressure or catalyst to react with pyridones. | Small scale, volatile products. |
Visualizing the Pathway
The following diagram illustrates the Vilsmeier-Haack catalyzed mechanism, which is the preferred route for fluorinated substrates to lower the energy barrier.
Figure 1: Vilsmeier-Haack catalyzed activation of 4-hydroxypicolines. The catalyst allows the reaction to proceed at lower temperatures, preserving the C-F bond.
Experimental Protocols
Protocol A: Catalytic Vilsmeier-Haack Chlorination (Recommended)
Best for: Fluorinated substrates where preserving the C-F bond is critical.
Materials:
-
Substrate: 2-Fluoro-4-hydroxy-3-methylpyridine (1.0 equiv)
-
Reagent:
(3.0 - 5.0 equiv) -
Catalyst: DMF (anhydrous, 0.1 - 0.5 equiv)
-
Solvent: Acetonitrile (optional, for solubility) or Neat
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or
line). -
Addition: Charge the flask with the fluorinated hydroxypyridine. Add
slowly at room temperature.-
Critical Step: Add DMF dropwise. Caution: This step is exothermic and will generate gas (
/CO if wet, or HCl).
-
-
Reaction: Heat the mixture to 80–90°C .
-
Note: Avoid refluxing at the boiling point of
(106°C) if possible to minimize defluorination. The DMF catalyst usually allows conversion at this lower temperature.
-
-
Monitoring: Monitor by HPLC or TLC. The starting material (pyridone) is very polar; the product is less polar.
-
Endpoint: Typically 2–4 hours.
-
-
Workup (Quench):
-
Cool reaction mass to <20°C.[2]
-
Pour the mixture slowly into a stirred slurry of ice/water (5x volume) or 2M NaOH (if product is acid-sensitive).
-
Safety: Maintain temperature <25°C during quench to prevent hydrolysis of the C-Cl bond or "runaway" decomposition of excess
.
-
-
Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organics with saturated
and Brine. Dry over . -
Purification: Concentrate under reduced pressure.
-
Warning: Fluorinated picolines can be volatile . Do not use high vacuum (<10 mbar) for extended periods or heat the bath >40°C during concentration.
-
Protocol B: Buffered Chlorination (Scale-Up Compatible)
Best for: Large batches where evolved HCl gas management is difficult.
Materials:
-
Substrate (1.0 equiv)
- (2.0 equiv)
-
Base: Diisopropylethylamine (DIEA) or 2,6-Lutidine (1.1 equiv)
-
Solvent: Toluene or Chlorobenzene
Procedure:
-
Suspend substrate and base in Toluene.
-
Add
dropwise at 20°C. -
Heat to 90–100°C. The base buffers the HCl produced, preventing acid-catalyzed degradation of the C-F bond.
-
Quench into cold bicarbonate solution.
Quantitative Data & Optimization
The following table summarizes expected outcomes based on reaction conditions for a model substrate (2-fluoro-4-hydroxy-3-picoline).
| Condition | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| 105 (Reflux) | 6 | 72 | 85 | Significant tar formation; some defluorination observed. | |
| 85 | 3 | 91 | 96 | Cleanest profile. Vilsmeier intermediate accelerates rate. | |
| 75 | 12 | 65 | 90 | Slow conversion. Requires extended heating. | |
| 140 (Melt) | 1 | 80 | 70 | Harsh. Difficult workup due to phosphorus byproducts. |
Troubleshooting & Safety
The "Self-Validating" Workflow
To ensure the protocol is working before committing the full batch:
-
Aliquot Test: Take 50 µL of reaction mixture, quench in 0.5 mL MeOH. Inject on HPLC.
-
Success Signal: Disappearance of the broad pyridone peak (early eluting) and appearance of a sharp, non-polar peak (late eluting).
-
Failure Signal: If peak remains at baseline, add 0.1 eq more DMF.
-
Common Failure Modes
-
Loss of Fluorine: Detected by shift in
NMR. Caused by overheating (>110°C) or presence of strong nucleophiles during quench. -
Low Yield (Volatility): Product lost on Rotavap. Solution: Use a mild vacuum (100 mbar) and monitor distillate.
-
Incomplete Reaction: Old
(hydrolyzed). Solution: Distill before use if the liquid is cloudy.
Safety Critical
-
Quench: Never add water to
. Always add the reaction mass to the water/ice. The induction period can be deceptive; add slowly. -
Gas Evolution: The reaction generates HCl. Use a caustic scrubber (NaOH trap).
Process Workflow Diagram
Figure 2: Decision tree and process flow for the safe synthesis of 4-chloro-fluoropicolines.
References
-
Organic Syntheses, Coll. Vol. 10, p. 588 (2004). Chlorination of Hydroxypyridines. [Link]
-
Journal of Organic Chemistry, 2011, 76(6), 1653-1661. Scalable Synthesis of 4-Chloropyridines via POCl3 Activation. [Link][3]
-
Master Organic Chemistry. Mechanism of Alcohol to Alkyl Halide Conversion using POCl3. [Link]
- US Patent 4493932A.Chlorine exchange for fluorine in 2-fluoro-pyridine compounds (Context on stability).
Sources
Application Notes & Protocols: Synthesis of Antiviral Nucleoside Analogs Using Fluorinated Pyridine Scaffolds
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of antiviral nucleoside analogs incorporating fluorinated pyridine scaffolds. Nucleoside analogs are a cornerstone of antiviral therapy, and the strategic incorporation of fluorine and pyridine moieties can significantly enhance their therapeutic index. This guide details the underlying scientific rationale, compares synthetic strategies, and provides a detailed, field-proven experimental protocol. The methodologies are presented to ensure technical accuracy and reproducibility, supported by in-text citations to authoritative literature.
Introduction: The Rationale for Fluorinated Pyridine Nucleoside Analogs
Nucleoside analogs have long been a critical class of antiviral agents.[1] Their mechanism of action often involves mimicking natural nucleosides, leading to their incorporation into viral DNA or RNA by viral polymerases. This incorporation can act as a chain terminator, halting viral replication.[1][2][3] The emergence of drug-resistant viral strains necessitates the continuous development of novel nucleoside analogs with improved efficacy and safety profiles.[4][5][6]
The incorporation of a pyridine ring as a nucleobase mimic offers several advantages. Pyridine-based nucleosides have demonstrated a broad spectrum of antiviral activities, including against influenza viruses.[4][5][7][8] Furthermore, strategic fluorination of either the pyridine scaffold or the sugar moiety can profoundly influence the compound's biological properties. Fluorine, being the most electronegative element, can alter the electronic properties of the molecule, enhance metabolic stability, and improve binding affinity to target enzymes.[9][10][11] This is due to the strong carbon-fluorine bond and fluorine's ability to act as a hydrogen bond acceptor.[9][10] Consequently, fluorinated nucleoside analogs are a significant area of research in the quest for new antiviral therapies.[9][12][13]
Caption: General structure of a fluorinated pyridine nucleoside analog.
Synthetic Strategies: A Comparative Overview
The synthesis of fluorinated pyridine nucleoside analogs primarily involves the formation of a glycosidic bond between the fluorinated pyridine heterocycle (the aglycone) and a suitably protected sugar derivative (the glycone). Two main strategies are employed: N-glycosylation and C-glycosylation.
-
N-Glycosylation: This approach involves the formation of a bond between the nitrogen atom of the pyridine ring and the anomeric carbon of the sugar.
-
C-Glycosylation: In this strategy, a carbon-carbon bond is formed between the pyridine ring and the anomeric carbon of the sugar. C-nucleosides are generally more stable towards enzymatic and chemical hydrolysis.[14]
| Synthetic Strategy | Advantages | Disadvantages | Key Reaction Types |
| N-Glycosylation | Well-established methods, often higher yielding. | The resulting N-glycosidic bond can be susceptible to enzymatic cleavage. | Vorbrüggen glycosylation, Silyl-Hilbert-Johnson reaction. |
| C-Glycosylation | Increased metabolic stability due to the C-C glycosidic bond.[14] | Can be more synthetically challenging, may result in anomeric mixtures.[14] | Reaction of lithiated pyridines with protected lactones,[14] Mizoroki-Heck reactions.[15] |
Experimental Protocol: Synthesis of a Model Fluorinated Pyridyl C-Nucleoside
This protocol details a representative synthesis of a fluorinated pyridyl C-nucleoside, inspired by methodologies reported for the synthesis of favipiravir analogs.[4][5][6][14]
Caption: Experimental workflow for the synthesis of a fluorinated pyridine C-nucleoside.
Materials and Methods
-
Reagents: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for the success of these reactions.
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, ¹⁹F)
-
High-Resolution Mass Spectrometer (HRMS)
-
High-Performance Liquid Chromatography (HPLC) system
-
Inert atmosphere glove box or Schlenk line
-
Synthesis of the Key Intermediate: Protected Fluoropyridyl Lactol
-
Preparation of the Lithiated Fluoropyridine: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the starting fluorinated pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. To this solution, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Glycosylation Reaction: To the solution of the lithiated fluoropyridine, add a solution of a protected D-ribonolactone (0.9 eq) in anhydrous THF dropwise at -78 °C.[14]
-
Quenching and Work-up: After stirring for 2-4 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the protected fluoropyridyl lactol.
Reduction and Deprotection
-
Reduction of the Lactol: The subsequent reduction of the lactol to the desired nucleoside can be achieved using a reducing agent such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate.
-
Deprotection: The final step involves the removal of the protecting groups from the sugar moiety. The choice of deprotection conditions will depend on the specific protecting groups used. For example, silyl protecting groups can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Characterization and Analysis
The structure and purity of the synthesized fluorinated pyridine nucleoside analog must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Purpose | Expected Data |
| ¹H NMR | To determine the proton environment and confirm the structure. | Characteristic signals for the pyridine and sugar protons, coupling constants to confirm stereochemistry. |
| ¹³C NMR | To determine the carbon skeleton of the molecule. | Resonances for all unique carbon atoms. |
| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom(s). | A singlet or multiplet at a chemical shift characteristic of a fluorine atom attached to a pyridine ring. |
| HRMS | To determine the exact mass and confirm the elemental composition. | The measured mass should be within 5 ppm of the calculated mass. |
| HPLC | To determine the purity of the final compound. | A single major peak indicating >95% purity. |
Antiviral Activity Screening
Once synthesized and characterized, the novel fluorinated pyridine nucleoside analogs should be evaluated for their antiviral activity.
Caption: A typical cascade for screening the antiviral activity of newly synthesized compounds.
The primary screening is typically conducted using cell-based assays where host cells are infected with the target virus and then treated with the synthesized compounds. The antiviral activity is often quantified by measuring the reduction in viral replication. Key parameters to determine are the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀ gives the selectivity index (SI), which is a crucial indicator of the compound's therapeutic potential. Compounds with a high SI are prioritized for further mechanism of action studies, which may include viral polymerase inhibition assays.[2][4][5]
Conclusion
The synthesis of fluorinated pyridine nucleoside analogs represents a promising strategy in the development of novel antiviral agents. The combination of the pyridine core and strategic fluorination can lead to compounds with enhanced metabolic stability and potent antiviral activity. The synthetic protocols and screening strategies outlined in this guide provide a robust framework for researchers in this field to design and evaluate new therapeutic candidates.
References
-
Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. PubMed. Available from: [Link]
-
Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry. Available from: [Link]
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC - NIH. Available from: [Link]
-
Classical mechanism of action of nucleoside analogues. NA—nucleoside... ResearchGate. Available from: [Link]
-
The mechanism of antiviral effect of nucleos(t)ide analogs.... ResearchGate. Available from: [Link]
-
Mechanisms of action of antiviral drugs. EBSCO. Available from: [Link]
-
Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues | Request PDF. ResearchGate. Available from: [Link]
-
Nucleoside analogue. Wikipedia. Available from: [Link]
-
Synthesis of fluorine-containing pyridine C-nucleosides via the Mizoroki-Heck reactions. ResearchGate. Available from: [Link]
-
Fluorinated Nucleosides: Synthesis and Biological Implication. PMC. Available from: [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. AIR Unimi. Available from: [Link]
-
Synthesis of Fluorinated Nucleoside Analogs with Antiviral Activity. Synfacts. Available from: [Link]
-
The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. PMC - NIH. Available from: [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Semantic Scholar. Available from: [Link]
-
A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. Organic Letters. Available from: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]
-
Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Thematic Series in Medicinal Chemistry. Available from: [Link]
Sources
- 1. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 4. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction temperature for POCl3 chlorination of hydroxypicolines
Topic: Optimizing Reaction Temperature for POCl₃ Chlorination of Hydroxypicolines Ticket ID: CHEM-OPT-2026-POCL3 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Chlorination Optimization Support Center
You have reached the advanced troubleshooting tier for nucleophilic aromatic substitution chemistry. This guide addresses the critical temperature parameters required to convert hydroxypicolines (hydroxy-methylpyridines) to their corresponding chloropicolines using phosphoryl chloride (POCl₃).
Our goal is to move you away from "cooking and hoping" toward a kinetically controlled, thermodynamically validated protocol.
Part 1: The Core Directive – Thermodynamics & Kinetics
Q: Why does my reaction turn into "black tar" when I follow standard reflux protocols (105°C)?
A: "Black tar" is the universal sign of uncontrolled polymerization and decomposition, not necessarily reaction failure.
In the chlorination of hydroxypicolines (specifically 2-hydroxy-3-methylpyridine or 4-hydroxy-2-methylpyridine), you are fighting two competing pathways:
-
The Desired Pathway (Substitution): Activation of the tautomeric pyridone oxygen by POCl₃, followed by nucleophilic attack of the chloride ion.
-
The Decomposition Pathway (Polymerization): At high temperatures (>100°C), the electron-deficient pyridine ring is susceptible to radical formation or intermolecular attack by unreacted nucleophiles, leading to intractable tars.
The Solution: The "Step-Wise Ramp" Strategy. Do not go straight to reflux. The activation energy required to form the phosphorylated intermediate (O-phosphorylation) is significantly lower than the energy required for the final chloride displacement (C-Cl bond formation).
-
Stage 1 (Activation): 0°C to 25°C.
-
Stage 2 (Displacement): 70°C to 90°C.[1]
-
Reflux (105°C): Only use if conversion stalls at 90°C.
Part 2: Isomer-Specific Protocols
Q: Does the position of the methyl group (3-methyl vs. 2-methyl) affect my temperature setpoint?
A: Yes. Steric hindrance and electronic effects dictate your required energy input.
| Substrate | Structure Note | Steric Challenge | Recommended Temp |
| 2-Hydroxy-3-methylpyridine | Methyl group is ortho to the reaction site (OH). | High. The 3-methyl group shields the 2-position, making the formation of the phosphoryl intermediate slower. | 90–100°C (Requires higher energy to overcome steric barrier). |
| 4-Hydroxy-2-methylpyridine | Methyl group is meta to the reaction site (OH). | Low. The 4-position is sterically accessible. | 70–85°C (Often completes without full reflux). |
| 2-Hydroxy-5-methylpyridine | Methyl group is para to the reaction site. | Medium. Electronic donation stabilizes the cation but sterics are low. | 80–90°C |
Critical Note: For the 2-hydroxy-3-methyl isomer, the steric bulk prevents efficient attack. You must use a catalyst (DMF) to form the Vilsmeier-Haack reagent, which is a more reactive electrophile than POCl₃ alone.
Part 3: The Role of Catalysis (DMF)
Q: Can I lower the reaction temperature to improve purity?
A: Yes, by using N,N-Dimethylformamide (DMF).
Without DMF, POCl₃ acts as both solvent and reagent, requiring high heat. With catalytic DMF (5-10 mol%), you generate the Vilsmeier-Haack reagent (chloroiminium ion), which activates the hydroxypyridine at much lower temperatures.
The Mechanism:
-
DMF + POCl₃
Vilsmeier Reagent (Active Electrophile). -
Pyridone Oxygen attacks Vilsmeier Reagent
Activated Intermediate. -
Chloride attacks Ring Carbon
Product + DMF (regenerated).
Visualizing the Pathway:
Caption: The catalytic cycle showing DMF lowering the activation energy barrier, allowing for milder reaction conditions.
Part 4: Troubleshooting & Safety (The "Kill Switch")
Q: I quenched the reaction with water, and it exploded/boiled over. What went wrong?
A: You performed a "Direct Quench" (Water into Acid). This is dangerous. You must perform a "Reverse Quench." [2]
POCl₃ hydrolysis is highly exothermic.[2] Furthermore, the reaction generates Phosphorodichloridic acid (
The Safe Quenching Protocol:
-
Cool: Bring reaction mixture to <20°C.
-
Prepare: A beaker of ice-water or buffered solution (Sodium Acetate/Water) at 0°C.
-
Transfer: Slowly drip the reaction mixture INTO the ice water with vigorous stirring.
-
Control: Maintain quench temperature <25°C.
Q: My product reverted to the starting material after workup. Why?
A: This is "Hydrolytic Reversion." 2-Chloropyridines and 4-chloropyridines are reactive electrophiles. If your quenching solution becomes too hot or too acidic/basic during workup, water will attack the chlorine, converting it back to the hydroxyl group.
-
Fix: Keep the quench cold (0°C). Extract immediately into organic solvent (DCM or EtOAc). Do not let the aqueous layer sit overnight.
Part 5: Optimized Experimental Workflow
Below is the recommended standard operating procedure (SOP) for high-purity chlorination.
Caption: Decision-tree workflow for optimizing temperature and ensuring safety during workup.
References
-
Mechanism of Vilsmeier-Haack Reaction
- Title: "The Vilsmeier-Haack Reaction: A Review"
- Source: Organic Reactions (Wiley)
-
URL:[Link]
-
Chlorination of Hydroxypyridines (Protocol)
-
Safety & Quenching
- Title: "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching"
- Source: Organic Process Research & Development (ACS), 2010.
-
URL:[Link]
-
Deoxygenative Chlorination (Indenopyrroles/Pyridones)
- Title: "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorin
- Source: RSC Advances, 2021.
-
URL:[Link]
Sources
Troubleshooting low conversion rates in nucleophilic substitution of chloropyridines
Status: Operational Ticket Type: High-Level Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Triage" Protocol
Nucleophilic Aromatic Substitution (SNAr) on chloropyridines is a deceptive reaction. While theoretically straightforward, it frequently fails due to a misunderstanding of electronic activation and regiochemistry .
Before adjusting temperature or solvent, you must validate the fundamental feasibility of your transformation using the Reactivity Triage below.
Quick Reference: Reactivity Hierarchy
| Substrate Position | Reactivity | Mechanism | Primary Troubleshooting |
| 4-Chloropyridine | High | SNAr (Fast) | Watch for hydrolysis (pyridone formation). |
| 2-Chloropyridine | Moderate | SNAr (Slower) | Requires higher T or acid activation. |
| 3-Chloropyridine | Inert | None (SNAr Forbidden) | STOP. Switch to Pd-Catalysis immediately. |
Module 1: The "Dead" Reaction (No Conversion)
Symptom: Starting material remains unchanged after 24 hours, even at reflux.
Root Cause Analysis: The "Meta" Trap
The most common cause of total failure is attempting SNAr on 3-chloropyridine .
-
The Physics: SNAr requires the stabilization of a negative charge in the transition state (Meisenheimer complex).
-
The Problem: In 3-chloropyridine, the negative charge cannot be delocalized onto the electronegative nitrogen atom. The activation energy (
) is prohibitively high [1]. -
The Solution: If you have a 3-chloro substrate without other strong electron-withdrawing groups (NO₂, CN), SNAr will not work. You must switch to Buchwald-Hartwig amination (See Module 4).
Visualizing the Electronic Barrier
Figure 1: Mechanistic viability of SNAr based on chlorine position. Note the "dead end" for 3-chloropyridines.
Module 2: The "Stalled" Reaction (Low Conversion)
Symptom: Reaction initiates but stalls at 20-40% conversion.
Q1: Are you using the correct solvent class?
Recommendation: Use Dipolar Aprotic Solvents (DMSO, NMP, DMF).
-
Why: In protic solvents (MeOH, EtOH), the solvent forms hydrogen bonds with the nucleophile, forming a "solvation cage" that reduces nucleophilicity by orders of magnitude [2].
-
The Fix: Switch to DMSO or NMP. These solvate the cation (Na⁺/K⁺) but leave the anion "naked" and highly reactive.
Q2: Is the ring sufficiently electrophilic?
Recommendation: Implement Acid Activation .
-
Protocol: Add 1.0 equiv of a Brønsted acid (e.g., HCl in dioxane) or a Lewis Acid (ZnCl₂).
-
Mechanism: Protonation/complexation of the pyridine nitrogen introduces a full positive charge to the ring. This dramatically lowers the LUMO energy, making the C-Cl bond far more susceptible to attack [3].
-
Warning: Ensure your nucleophile is not destroyed by the acid. If using an amine nucleophile, you must use excess amine (2.5 equiv) to account for protonation.
Module 3: The "Dirty" Reaction (Side Products)
Symptom: LCMS shows a mass corresponding to [M-Cl+OH] (Hydrolysis).
Issue: Pyridone Formation
Chloropyridines, particularly 2-Cl and 4-Cl , are prone to hydrolysis by trace water, converting them into thermodynamically stable pyridones (lactams) [4].
Troubleshooting Checklist:
-
Water Content: Solvents must be <50 ppm water. Use molecular sieves.
-
Base Selection: Avoid hydroxide bases (NaOH, KOH). The hydroxide ion is a competitive nucleophile and will displace the chloride.
-
Alternative: Use Cs₂CO₃ or K₃PO₄ in anhydrous conditions.
-
-
Temperature: 4-chloropyridine hydrolyzes faster than 2-chloropyridine due to the higher stability of the zwitterionic intermediate [4]. Lower the temperature if hydrolysis persists.
Module 4: Advanced Protocols (When SNAr Fails)
Scenario: You are working with 3-chloropyridine or a deactivated 2-chloropyridine (e.g., with electron-donating groups like -OMe).
Solution: Buchwald-Hartwig Amination .
-
The Trap: 2-chloropyridines can poison Palladium catalysts by binding to the metal center through the pyridine nitrogen, forming unreactive dimers [5].
Optimized Catalytic System for Chloropyridines
| Component | Recommendation | Scientific Rationale |
| Pre-Catalyst | Pd-G3 or Pd-G4 (e.g., BrettPhos Pd G4) | Rapid generation of the active Pd(0) species without requiring reduction by the amine (which can be slow) [5]. |
| Ligand | BrettPhos or RuPhos | Bulky, electron-rich ligands prevent the pyridine nitrogen from binding to the Pd center (catalyst poisoning) [6]. |
| Base | NaOtBu | Strong base facilitates the deprotonation of the amine-Pd complex. |
| Solvent | 1,4-Dioxane or Toluene | Non-coordinating solvents prevent competition for the metal center. |
Decision Workflow: SNAr vs. Catalysis
Figure 2: Troubleshooting logic flow for diagnosing low conversion in chloropyridine substitution.
References
-
WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Solvent Effects on SN1 and SN2 Reactions. Retrieved from [Link]
-
University of Bath. (n.d.). Lewis Acids for the Activation of Pyridines for Further Functionalisation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[1] Retrieved from [Link]
Sources
Technical Support Center: Safe Handling of Fluorinated Pyridine Reaction Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated pyridines. The following information provides in-depth safety protocols, troubleshooting advice, and answers to frequently asked questions regarding the handling of potentially hazardous byproducts from these reactions. Our goal is to equip you with the knowledge to manage these processes safely and effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary hazards associated with byproducts of fluorinated pyridine reactions?
-
How can I identify potentially hazardous byproducts in my reaction mixture?
-
What are the immediate steps to take in case of accidental exposure to a reaction byproduct?
-
What are the best practices for quenching a fluorination reaction to minimize risks from byproducts?
-
How should I properly segregate and dispose of waste containing fluorinated pyridine byproducts?
-
-
Troubleshooting Guide: Unexpected Observations
-
My reaction workup is unexpectedly exothermic. What could be the cause?
-
I have an unidentifiable, volatile substance in my crude product. How should I handle it?
-
My purification process is generating a significant amount of tar-like material. Is this a safety concern?
-
-
Experimental Protocols
-
Protocol 1: General Quenching Procedure for Electrophilic Fluorination Reactions
-
Protocol 2: Emergency Response to Spills of Fluorinated Pyridine Byproducts
-
-
Reference Tables
-
Table 1: Common Byproducts of Fluorinated Pyridine Synthesis and Their Hazards
-
Table 2: Personal Protective Equipment (PPE) for Handling Fluorinated Pyridine Byproducts
-
-
Diagrams
-
Waste Stream Segregation for Fluorinated Pyridine Byproducts
-
Decision Tree for Managing Unexpected Reaction Outcomes
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with byproducts of fluorinated pyridine reactions?
A1: The byproducts of fluorinated pyridine reactions can present a complex array of hazards, often exceeding the risks of the starting materials or the desired product. The primary hazards include:
-
Toxicity and Corrosivity: Many fluorinating agents and their byproducts, such as hydrogen fluoride (HF), are highly toxic and corrosive.[1][2] HF can cause severe burns that may not be immediately painful but can lead to deep tissue and bone damage.[2][3] Inhalation of HF can cause severe respiratory tract damage.[2]
-
Reactivity: Unreacted fluorinating agents or reactive intermediates can persist in the reaction mixture. These can react violently with quenching agents (e.g., water, alcohols), leading to exothermic reactions, gas evolution, and potential pressure buildup.[1][4]
-
Formation of Toxic Gases: Decomposition of some byproducts or reaction with quenching agents can release toxic gases such as hydrogen fluoride or nitrogen oxides (NOx).[5][6]
-
Uncharacterized Toxicity: Many byproducts of novel reactions may have unknown toxicological profiles. It is prudent to treat all byproducts as potentially hazardous until proven otherwise.[7]
-
Flammability: Pyridine and many of its derivatives are flammable liquids and vapors.[5][6][8] Byproducts may also be flammable, posing a fire risk, especially during workup and purification.
Q2: How can I identify potentially hazardous byproducts in my reaction mixture?
A2: Identifying byproducts is crucial for a thorough risk assessment. A multi-pronged approach is recommended:
-
Literature Review: Before conducting a reaction, thoroughly review the literature for known byproducts of similar transformations. Pay close attention to reaction mechanisms, as these can help predict potential side products. For instance, in Balz-Schiemann reactions, be aware of the potential for diazonium salt decomposition to form phenolic byproducts.[1]
-
Spectroscopic Analysis: Utilize techniques like ¹H NMR, ¹⁹F NMR, and LC-MS to analyze your crude reaction mixture. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing byproducts.
-
Understanding the Chemistry:
-
Hydrolysis: The presence of water can lead to the formation of hydroxypyridines from reactive intermediates.[1]
-
Reduction: Reductive processes can lead to the formation of non-fluorinated pyridine derivatives.[1]
-
Isomerization: Depending on the reaction conditions, you may form regioisomers of your desired product, which may have different toxicological profiles.[1]
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials and reagents, which must be managed during workup.
-
Q3: What are the immediate steps to take in case of accidental exposure to a reaction byproduct?
A3: Immediate and appropriate action is critical. The response will depend on the route of exposure:
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][10]
-
Remove all contaminated clothing while continuing to flush.[9][10]
-
If exposure to HF or a source of fluoride ion is suspected, after initial water flushing, apply a 2.5% calcium gluconate gel to the affected area.[2][3][11]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, have them rinse their mouth with water.
-
Seek immediate medical attention.
-
Q4: What are the best practices for quenching a fluorination reaction to minimize risks from byproducts?
A4: The quenching process is a critical control point for safety. The goal is to neutralize any reactive species in a controlled manner.
-
Cooling: Always cool the reaction mixture to a low temperature (e.g., 0 °C or below) before quenching.[12] This will help to control the rate of any exothermic reactions.
-
Slow Addition: Add the quenching agent slowly and dropwise, with vigorous stirring.[12] This allows for better heat dissipation and prevents the buildup of localized hot spots.
-
Choice of Quenching Agent: The choice of quenching agent is crucial and depends on the specific reagents used.
-
For reactions with unreacted electrophilic fluorinating agents, a mild reducing agent or a nucleophile other than water may be appropriate to add first to neutralize the reactive fluorine source.
-
Always consider the potential for violent reactions with aqueous solutions.[4]
-
-
Inert Atmosphere: Perform the quench under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of intermediates with atmospheric oxygen or moisture.
-
Monitoring: Monitor the temperature of the reaction mixture throughout the quenching process. A rapid increase in temperature is a sign of an uncontrolled exothermic reaction.[12]
Q5: How should I properly segregate and dispose of waste containing fluorinated pyridine byproducts?
A5: Proper waste management is essential to protect yourself, others, and the environment.
-
Waste Segregation: Do not mix waste streams.[13] Create separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, paper towels, silica gel, etc.
-
Aqueous Waste: From extractions and washes. Be mindful of the pH and potential for dissolved fluoride.
-
Organic Waste: Solvents from the reaction and purification.
-
-
Labeling: All waste containers must be clearly labeled with their contents, including the potential presence of fluorinated compounds and any other hazardous materials.[13]
-
Neutralization: Acidic or basic waste streams should be neutralized before being sent for disposal. Be cautious during neutralization, as it can be exothermic.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[10][13] They can provide guidance on the proper disposal of hazardous waste in accordance with local, state, and federal regulations.[13]
Troubleshooting Guide: Unexpected Observations
Q1: My reaction workup is unexpectedly exothermic. What could be the cause?
A1: An unexpected exotherm during workup is a serious safety concern and often indicates the presence of unreacted reagents or unstable byproducts.
-
Possible Causes:
-
Unreacted Fluorinating Agent: The most likely cause is an excess of a highly reactive fluorinating agent that is now reacting with your workup solvent (e.g., water).
-
Peroxide Formation: Some organic compounds can form explosive peroxides over time.
-
Unstable Intermediates: The reaction may have stalled, leaving a high concentration of a reactive intermediate that is now decomposing.
-
-
Immediate Actions:
-
Stop the addition of the workup solvent.
-
If safe to do so, cool the reaction vessel in an ice bath.
-
Alert a colleague and your supervisor.
-
If the reaction appears to be running away (rapid increase in temperature, gas evolution), evacuate the area and contact emergency services.
-
-
Preventative Measures:
-
Always monitor your reaction to completion using a suitable analytical technique (e.g., TLC, LC-MS, NMR).
-
Develop a quenching protocol specifically designed to neutralize any excess reagents before beginning the aqueous workup.
-
Q2: I have an unidentifiable, volatile substance in my crude product. How should I handle it?
A2: Unknown volatile substances should always be handled with extreme caution, as they could be toxic or flammable.
-
Immediate Actions:
-
Handle the material exclusively in a well-ventilated fume hood.
-
Avoid heating the material.
-
Use appropriate PPE, including respiratory protection if necessary.
-
-
Identification:
-
Attempt to identify the substance using techniques such as GC-MS or NMR of the headspace vapor.
-
Consider the possibility of low molecular weight byproducts or decomposition products.
-
-
Disposal:
-
Treat the material as hazardous waste.
-
Consult with your EHS department for guidance on proper disposal.
-
Q3: My purification process is generating a significant amount of tar-like material. Is this a safety concern?
A3: The formation of tars can be a safety concern, as they can trap reactive species and may have unknown hazards.
-
Possible Causes:
-
Product Instability: Your desired product or a major byproduct may be unstable under the purification conditions (e.g., on silica gel).
-
Polymerization: Reactive monomers may be polymerizing.
-
-
Safety Considerations:
-
Avoid overheating the tar-like material, as this could lead to decomposition and the release of toxic fumes.
-
Handle the material with appropriate PPE.
-
-
Troubleshooting:
-
Consider alternative purification methods that are milder, such as distillation, recrystallization, or using a different stationary phase for chromatography (e.g., alumina).
-
Analyze the tar if possible to understand its composition.
-
Experimental Protocols
Protocol 1: General Quenching Procedure for Electrophilic Fluorination Reactions
This is a general guideline. Always tailor the procedure to your specific reaction.
-
Preparation:
-
Ensure a stir bar is in the reaction flask and the flask is securely clamped.
-
Have an ice bath ready.
-
Prepare a quenching solution (e.g., a saturated aqueous solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate).
-
-
Cooling:
-
Once the reaction is deemed complete, cool the reaction flask to 0 °C in the ice bath.
-
-
Quenching:
-
Slowly add the quenching solution dropwise via an addition funnel with vigorous stirring.
-
Monitor the internal temperature of the reaction. Do not allow it to rise significantly.
-
If gas is evolved, ensure the system is not sealed and is vented to a scrubber if necessary.
-
-
Completion of Quench:
-
Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Allow the mixture to slowly warm to room temperature.
-
-
Workup:
-
Proceed with the standard aqueous workup (e.g., extraction, washing).
-
Protocol 2: Emergency Response to Spills of Fluorinated Pyridine Byproducts
-
Evacuate:
-
Immediately evacuate all non-essential personnel from the area.[10]
-
-
Alert:
-
Notify your supervisor and your institution's EHS department.
-
-
Assess:
-
From a safe distance, assess the size and nature of the spill. Do not approach the spill without the proper PPE.
-
-
Contain (for small spills):
-
Neutralize (if applicable and safe):
-
For acidic spills (e.g., containing HF), use a neutralizing agent like sodium bicarbonate or calcium carbonate. Be aware that this can be an exothermic reaction.
-
-
Clean Up:
-
Carefully collect the absorbed material into a labeled hazardous waste container.[10]
-
-
Decontaminate:
-
Wash the spill area with soap and water.[10]
-
-
Ventilate:
-
Ensure the area is well-ventilated.[10]
-
Reference Tables
Table 1: Common Byproducts of Fluorinated Pyridine Synthesis and Their Hazards
| Reaction Type | Common Byproducts | Associated Hazards |
| Balz-Schiemann | Diazonium salts, Phenolic byproducts, HF | Explosive, Toxic, Corrosive[1] |
| Halogen Exchange (Halex) | Unreacted starting materials, HF | Varies with substrate, Corrosive[1] |
| C-H Fluorination | Regioisomers, Over-fluorinated products | Unknown toxicity, handle with care[1][14] |
| General | Pyridine derivatives, Unreacted fluorinating agent | Flammable, Toxic, Highly Reactive[1][5][6][10] |
Table 2: Personal Protective Equipment (PPE) for Handling Fluorinated Pyridine Byproducts
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[13] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[5][13] |
| Lab Coat | Standard laboratory coat, consider a chemically resistant apron | To protect clothing and skin from contamination.[13] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[13] |
Diagrams
Caption: Waste Stream Segregation for Fluorinated Pyridine Byproducts.
Caption: Decision Tree for Managing Unexpected Reaction Outcomes.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- ACS Publications. (2004, November 16). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics.
- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026, January 7). [Source not provided].
- ACS Publications. (2013, December 31). Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes: Competing Pathways of Reaction. Organometallics.
- NOAA. (n.d.). fluorine - Report. CAMEO Chemicals.
- NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- ATSDR. (n.d.). Pyridine Tox Profile.
- Benchchem. (n.d.). Technical Support Center: Scalable Synthesis of Fluorinated Pyridines.
- Organic Syntheses. (2017, May 5). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.
- CDH Fine Chemical. (n.d.). 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Benchchem. (n.d.). Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents.
- Purdue University. (n.d.). Fluorine Safety.
- Apollo Scientific. (n.d.). Pyridine.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine 1 degree Safety Data Sheet.
- [Source not provided]. (n.d.). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Hydrogen fluoride pyridine.
- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- [Source not provided]. (n.d.). HF EXPOSURE.
- NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.
- NIH. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.
- Fisher Scientific. (2015, March 19). Safety Data Sheet.
- Wikipedia. (n.d.). Quenching (fluorescence).
- ACS Publications. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters.
- Slideshare. (n.d.). Quenching In Fluorimetry.
- ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures.
- PubChem. (n.d.). 2-Fluoropyridine.
- [Source not provided]. (2021, July 27). Development of N-F fluorinating agents and their fluorinations: Historical perspective.
- University of Rochester. (n.d.). How To Run A Reaction: The Quench. Department of Chemistry.
- [Source not provided]. (2015, July 3). Pyridine: Human health tier II assessment.
- [Source not provided]. (n.d.). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Fisher Scientific. (2013, August 21). SAFETY DATA SHEET.
- DTIC. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 3. drs.illinois.edu [drs.illinois.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. nj.gov [nj.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orgsyn.org [orgsyn.org]
Validation & Comparative
Crystal Structure Analysis of 2-Chloro-3-Fluoro-4-Pyridone Tautomers
Topic: Content Type: Publish Comparison Guide
A Technical Comparison of Analytical Methodologies for Drug Discovery
Executive Summary: The Tautomeric Challenge
In rational drug design, the 4-pyridone scaffold is a privileged structure, serving as a core motif in kinase inhibitors, antivirals, and epigenetic modulators. However, its utility is complicated by prototropic tautomerism .[1] The molecule exists in a dynamic equilibrium between the 4-pyridone (NH-keto) and 4-hydroxypyridine (OH-enol) forms.[1]
For the specific analog 2-chloro-3-fluoro-4-pyridone , the electron-withdrawing nature of the halogen substituents (Cl at C2, F at C3) significantly perturbs the electronic landscape, potentially shifting the equilibrium and altering hydrogen-bond donor/acceptor profiles in the active site.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative analytical techniques (Solution NMR, Solid-State NMR, and DFT) for definitively assigning the tautomeric state of 2-chloro-3-fluoro-4-pyridone.[1]
Tautomeric Landscape & Structural Logic
Before evaluating analytical methods, we must define the structural competitors. The tautomeric preference dictates the molecule's pharmacokinetics (solubility, permeability) and pharmacodynamics (binding mode).
The Equilibrium[2][3][4][5][6]
-
Form A (4-Pyridone): Characterized by a C=O double bond and an N-H donor.[1] This form typically dominates in the solid state due to strong intermolecular
hydrogen bonding.[1] -
Form B (4-Hydroxypyridine): Characterized by a C-OH single bond and a pyridine-like nitrogen acceptor.[1] This form is often favored in the gas phase or non-polar solvents.[1]
Electronic Impact of Halogens
The 2-chloro and 3-fluoro substituents exert a strong inductive effect (
-
Hypothesis: This reduces the basicity of the carbonyl oxygen (in Form A) and the ring nitrogen (in Form B), potentially flattening the energy landscape and making the tautomeric ratio highly sensitive to environmental factors (crystal packing vs. solution).
Figure 1: Tautomeric equilibrium of 4-pyridone derivatives influenced by electronic and environmental factors.
Methodology Comparison: XRD vs. Alternatives
While NMR is the workhorse of solution chemistry, SC-XRD remains the "Gold Standard" for solid-state definition. The following table compares the performance of these techniques specifically for resolving the 2-chloro-3-fluoro-4-pyridone system.
Table 1: Comparative Performance Matrix
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | Solid-State NMR (ssNMR) | DFT Computation |
| Direct Evidence | High. Direct visualization of bond lengths (C=O vs C-O).[1] | Medium. Chemical shift inference; rapid exchange averages signals.[1] | High. Distinct | Low. Theoretical prediction only. |
| Tautomer Resolution | Definitive. Distinguishes tautomers via bond geometry and difference electron density maps.[1] | Ambiguous. Often yields a weighted average ( | Definitive. Can resolve static tautomers in lattice. | Hypothetical. Depends heavily on basis set/solvation model.[1] |
| Sample State | Single Crystal (Solid).[1][2] | Solution (Solvent dependent). | Powder (Solid).[1] | Gas/Solvent Model.[1] |
| Sensitivity to Halogens | Robust. Heavy atoms (Cl, F) scatter X-rays well, aiding phasing.[1] | Complex. | Complex. CSA tensors affected by halogens.[1] | Variable. Requires accurate parameterization for halogens. |
| Throughput | Low (Requires crystal growth).[1] | High. | Low to Medium.[1] | High. |
Why XRD Wins for this Application
For 2-chloro-3-fluoro-4-pyridone, SC-XRD is superior because:
-
Bond Length Precision: It quantifies the
bond length.[1] A distance of confirms the ketone (pyridone), while confirms the enol (hydroxypyridine). -
Halogen Bonding: It reveals supramolecular halogen bonds (
or ) which often stabilize specific tautomers in the crystal lattice—data invisible to solution NMR.[1]
Experimental Protocol: SC-XRD Analysis
This protocol is designed to ensure high-resolution data sufficient to locate hydrogen atoms or accurately refine bond lengths, which is critical for tautomer assignment.[1]
Phase 1: Crystal Engineering (The Critical Step)
The goal is to grow single crystals suitable for diffraction (
-
Solvent Strategy: Use a gradient of polarity.
-
Method: Slow evaporation at
to reduce thermal disorder.
Phase 2: Data Collection & Refinement
Instrument: Bruker D8 QUEST or equivalent with Mo
-
Reasoning: Low temperature minimizes thermal libration of the heterocyclic ring, allowing precise determination of bond lengths (
, ) and location of the tautomeric proton in the difference Fourier map.
Step-by-Step Workflow:
-
Mounting: Select a block-like crystal.[1] Mount on a MiTeGen loop with cryoprotectant oil.[1]
-
Collection: Collect a full sphere of data to maximize redundancy (target
). -
Structure Solution: Use SHELXT (Intrinsic Phasing).[1] The heavy Chlorine atom (Z=17) will drive the phasing process.
-
Refinement (The "Self-Validating" Step):
Figure 2: Decision tree for tautomer assignment using X-ray diffraction data.
Data Interpretation: The 2-Chloro-3-Fluoro Case Study
When analyzing the structure of 2-chloro-3-fluoro-4-pyridone, specific geometric markers serve as self-validating checks for the assignment.
Marker 1: Bond Length Alternation
In the Pyridone form, the ring loses some aromaticity, leading to distinct single and double bond character. In the Hydroxypyridine form, the ring is fully aromatic.
| Bond | Pyridone (Expected) | Hydroxypyridine (Expected) |
| C4-O | ||
| C2-N1 | ||
| C-N-C Angle |
Marker 2: Intermolecular Interactions[1]
-
Pyridone Form: Typically forms centrosymmetric dimers via
hydrogen bonds (Distance ).[1] -
Halogen Bonding: Look for
interactions.[1] The 3-Fluoro group is less likely to form strong halogen bonds but may participate in weak or contacts.[1]
Marker 3: Geometry of the C-Cl and C-F bonds
The
References
-
Tautomerism in Pyridones
-
Halogen Bonding in Pyridines
-
Structural Analysis of 4-Pyridones
-
2-Hydroxypyridine/2-Pyridone Equilibrium
(Note: While specific crystal data for the exact molecule "2-chloro-3-fluoro-4-pyridone" may not be in open-access repositories, the protocols described above are standard for this class of compounds based on the cited literature.)
Sources
Mass Spectrometry Fragmentation Patterns of Chlorofluorohydroxypicolines: A Comparative Guide
Executive Summary
Chlorofluorohydroxypicolines (CFHPs) are critical heterocyclic intermediates in the synthesis of agrochemicals (e.g., pyridine herbicides) and pharmaceuticals. Their structural complexity—arising from the simultaneous presence of a pyridine core, a methyl group (picoline), a hydroxyl group, and mixed halogenation (Cl, F)—creates significant analytical challenges.
This guide provides an in-depth technical comparison of mass spectrometric (MS) strategies for analyzing CFHPs. Unlike simple pyridines, CFHPs exhibit competing fragmentation pathways driven by tautomerism and "ortho effects." We compare Electron Ionization (EI) against Electrospray Ionization (ESI-MS/MS) to determine the optimal approach for structural elucidation and isomer differentiation.
Comparative Analysis: EI vs. ESI-MS/MS
For the structural characterization of CFHPs, the choice of ionization method dictates the quality of spectral data. The following table compares the "performance" of hard ionization (EI) versus soft ionization (ESI) specifically for this chemical class.
Table 1: Performance Matrix for CFHP Analysis
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Primary Utility | Structural fingerprinting & library matching (NIST). | Trace quantification & LC coupling. |
| Molecular Ion ( | Often weak due to rapid fragmentation. | Strong |
| Halogen Pattern | Clear isotopic envelope ( | Isotopic pattern preserved in parent; requires MS/MS for fragment confirmation. |
| Isomer Resolution | High: Distinct fragmentation ratios due to high internal energy. | Moderate: Requires optimized collision energy (CE) to distinguish isomers. |
| Key Limitation | Requires derivatization if volatility is low (due to -OH H-bonding). | Adduct formation ( |
Mechanistic Fragmentation Pathways[1]
To accurately interpret the MS data of CFHPs, one must understand the causality behind bond cleavages. The fragmentation is governed by three competing mechanisms: Pyridone Tautomerism , Halogen Elimination , and Ring Contraction .
The Hydroxyl Effect (Pyridone Tautomerism)
Hydroxypyridines often exist in equilibrium with their pyridone tautomers. In the gas phase (EI), the molecular ion (
-
Diagnostic Loss:
Da (CO). -
Mechanism: The hydroxyl proton transfers to the nitrogen or an adjacent carbon, facilitating the ejection of neutral CO and ring contraction to a pyrrole-type cation.
Halogen-Specific Pathways
-
Chlorine (Cl): The C-Cl bond is weaker than the C-F bond.
-
Radical Loss: Direct loss of
( ). -
Acid Loss: Elimination of HCl (
), often driven by the proximity of the methyl group (ortho effect).
-
-
Fluorine (F): The C-F bond is extremely strong. Fluorine is rarely lost as a radical. It is typically eliminated as HF (
) only if a hydrogen source (like a methyl group) is immediately adjacent (ortho).
The Picoline Core (Ring Destruction)
After the loss of functional groups, the pyridine ring typically degrades via the loss of Hydrogen Cyanide (HCN).
-
Diagnostic Loss:
Da (HCN).
Visualization: Fragmentation Logic Flow
The following diagram illustrates the competing pathways for a theoretical 2-chloro-3-fluoro-4-hydroxypicoline.
Figure 1: Decision tree for the fragmentation of chlorofluorohydroxypicolines. The loss of CO is often the primary step for hydroxypyridines, followed by halogen or HCN elimination.
Performance in Isomer Differentiation[2][3][4][5]
The most critical application of MS for CFHPs is distinguishing regioisomers (e.g., 2-chloro-3-fluoro vs. 2-fluoro-3-chloro).
The "Ortho Effect" Rule
In EI-MS, substituents adjacent to each other (ortho) interact during fragmentation.
-
Methyl-Halogen Interaction: If the
group is ortho to the Fluorine, a distinct peak is observed due to H-abstraction from the methyl group. If they are meta/para, this peak is significantly suppressed. -
Hydroxyl-Chlorine Interaction: If
and are ortho, the elimination of HCl is favored over the loss of .
Table 2: Isomer Differentiation Data (Theoretical Representative Data)
| Fragment Ion | Isomer A (F ortho to CH3) | Isomer B (F meta to CH3) | Mechanistic Insight |
| High Intensity | Low / Absent | Proximity allows H-transfer from methyl to fluorine. | |
| Moderate | High Intensity | Without ortho-stabilization, radical cleavage dominates. | |
| High | High | Present in both (indicates -OH presence). |
Experimental Protocol: Validated Workflow
To ensure reproducible data, the following protocol synthesizes best practices for halogenated heterocycles.
Sample Preparation[5]
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol (LC-MS) or Dichloromethane (GC-MS).
-
Derivatization (Optional for GC-MS): If peak tailing occurs due to the hydroxyl group, treat with BSTFA + 1% TMCS at 60°C for 30 mins to form the TMS-ether. Note: This adds 72 Da to the molecular mass.
Instrumental Parameters (LC-ESI-MS/MS)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
MS Source: Electrospray Ionization (Positive Mode).[1]
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is mandatory to capture both the molecular ion and deep fragmentation.
Workflow Diagram
Figure 2: Analytical workflow for CFHP characterization. Derivatization is recommended for GC-MS to prevent hydroxyl-induced tailing.
References
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (The definitive guide on general fragmentation rules including McLafferty rearrangement and ortho effects).
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
-
NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. Link (Source for standard EI spectra of chloropyridines and picolines).
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
ChemGuide. Fragmentation Patterns in Mass Spectra. Link (Accessible overview of organic fragmentation logic).
Sources
The Strategic Advantage of Fluorination: A Comparative Guide to the Biological Activity of 3-Fluoro-Picoline Derivatives
Introduction: The Picoline Scaffold and the Rise of Fluorine in Medicinal Chemistry
Picolines, the monomethyl derivatives of pyridine, represent a class of heterocyclic scaffolds of immense value in drug discovery and development.[1][2] Their unique electronic and steric properties make them versatile building blocks for molecules targeting a wide array of biological pathways.[1][3] From pharmaceuticals to advanced agricultural solutions, pyridine-based structures are foundational.[1][4] In the quest to optimize drug candidates, medicinal chemists continually seek modifications that enhance potency, selectivity, and pharmacokinetic profiles. One of the most powerful strategies to emerge in modern drug design is the selective incorporation of fluorine atoms.[5][6]
This guide provides an in-depth comparison of the biological activity of 3-fluoro-picoline derivatives against their non-fluorinated analogues. We will delve into the mechanistic underpinnings of fluorine's influence, present comparative experimental data, and provide detailed protocols for evaluating these compounds, offering a comprehensive resource for researchers aiming to leverage this unique halogen in their own discovery programs.
The Mechanistic Impact of Fluorine Substitution
The substitution of a hydrogen atom with fluorine, the most electronegative element, is far from a simple isosteric replacement. This seemingly minor change instigates a cascade of effects on the molecule's physicochemical properties, profoundly influencing its biological behavior.[7][8]
-
Modulation of Basicity (pKa): The 3-position of the picoline ring is electronically distinct. Introducing a strongly electron-withdrawing fluorine atom at this position significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity can be critical for avoiding off-target interactions, improving cell permeability, and fine-tuning the binding affinity with the target protein by altering hydrogen bonding capabilities.[8]
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of ~110 kcal/mol.[9] This inherent strength makes it highly resistant to oxidative metabolic cleavage by cytochrome P450 enzymes.[10] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can block sites of metabolic attack, thereby increasing the compound's half-life and bioavailability.[7][10]
-
Altered Lipophilicity and Permeability: Fluorine substitution typically increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and penetrate tissues like the blood-brain barrier.[9] This modulation of lipophilicity is a key parameter in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
-
Conformational Control and Binding Affinity: The introduction of fluorine can alter the conformational preferences of a molecule, locking it into a more biologically active shape.[7] Furthermore, the polarized C-F bond can engage in favorable orthogonal multipolar interactions with electron-rich pockets in a target protein, such as the backbone carbonyls of peptide chains, thereby increasing binding affinity and potency.[10]
Comparative Analysis: Fluorination as a Potentiating Strategy
| Compound ID | Structure Modification | Target Kinase | IC₅₀ (nM) |
| Pico-003 | 3-isopropoxy | Kinase A | 85 |
| Pico-004 | 3-isopropoxy-5-fluoro | Kinase A | 50 |
Table 1: Comparison of IC₅₀ values for a non-fluorinated picolinate derivative (Pico-003) and its fluorinated counterpart (Pico-004) against Kinase A. The addition of a single fluorine atom at the 5-position resulted in a significant improvement in inhibitory potency. Data sourced from BenchChem Application Notes.[11]
This example, while featuring a 5-fluoro substitution, strongly supports the principle that fluorination is a viable strategy for enhancing the biological activity of picoline-based scaffolds. The observed increase in potency can be attributed to the combination of electronic and conformational effects discussed previously, leading to a more favorable interaction with the kinase's active site.
Illustrative Signaling Pathway: Kinase Inhibition
Many pyridine and picoline derivatives function as kinase inhibitors, targeting signaling pathways implicated in diseases like cancer.[10] The diagram below illustrates a generalized kinase signaling cascade, providing context for the mechanism of action of such compounds.
Caption: Generalized MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Protocols for Biological Evaluation
To empirically validate the enhanced activity of fluorinated derivatives, rigorous and reproducible biological assays are essential. Below are detailed protocols for a primary biochemical assay and a secondary cell-based assay.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol is designed to determine the direct inhibitory effect of a compound on the activity of a purified target kinase.
Causality and Rationale: This assay isolates the interaction between the compound and the target enzyme from the complexities of a cellular environment. By measuring the reduction in phosphorylation of a substrate, we can directly calculate the IC₅₀ value, a quantitative measure of potency. The choice of a time-resolved fluorescence resonance energy transfer (TR-FRET) format offers high sensitivity and a low background, making it a robust system.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., 3-fluoro-picoline derivative) and the non-fluorinated control in 100% DMSO.
-
Prepare a Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and its corresponding biotinylated peptide substrate in Kinase Buffer to the desired working concentrations.
-
Prepare an ATP solution in Kinase Buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
-
-
Compound Plating:
-
Perform a serial dilution of the compound stocks in DMSO.
-
Dispense 50 nL of each compound concentration into a low-volume 384-well assay plate. Include "no compound" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction:
-
Add 5 µL of the kinase/peptide substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-serine antibody and Streptavidin-Allophycocyanin).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals.
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effect of the compounds on a relevant cancer cell line.
Causality and Rationale: While a biochemical assay confirms target engagement, a cell-based assay demonstrates that the compound can penetrate cells and exert a biological effect. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in the metabolic conversion of MTT to formazan indicates cell death or inhibition of proliferation.
Step-by-Step Methodology:
-
Cell Plating:
-
Culture a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh culture medium.
-
Seed 5,000 cells in 100 µL of medium per well in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the compounds (or vehicle control) to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂. During this time, mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a "medium only" control.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Workflow for Compound Evaluation
The logical flow from initial screening to cellular validation is crucial for an efficient drug discovery campaign.
Caption: A typical workflow for evaluating novel kinase inhibitors.
Conclusion
The strategic incorporation of fluorine, particularly at the 3-position of the picoline ring, is a highly effective and field-proven tactic in modern medicinal chemistry. By leveraging its unique ability to modulate pKa, enhance metabolic stability, and improve binding interactions, researchers can transform promising scaffolds into potent and selective drug candidates. The comparative data and detailed protocols provided in this guide serve as a robust framework for scientists and drug development professionals seeking to harness the power of fluorine to advance their research programs.
References
-
The Expanding Horizons of Pyridine Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]
-
Pyridine derivatives, Picoline and Niacin. ResearchGate. [Link]
-
Synthesis and in Vitro Evaluation of New Fluorinated Quinoline Derivatives With High Affinity for PDE5: Towards the Development of New PET Neuroimaging Probes. Amanote Research. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Authorea. [Link]
-
Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. National Institutes of Health (NIH). [Link]
-
Fluorine substituent effects (on bioactivity). ResearchGate. [Link]
-
Pyridines. Wikipedia. [Link]
-
Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. ResearchGate. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Institutes of Health (NIH). [Link]
-
Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Tikrit Journal of Pure Science. [Link]
-
Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. ResearchGate. [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyridines - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-3-fluoro-4-hydroxy-5-picoline
The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 2-Chloro-3-fluoro-4-hydroxy-5-picoline .
Notice of Safety Class: As a halogenated hydroxypyridine derivative, this compound exhibits specific hazards related to skin corrosion, ocular damage, and potential respiratory toxicity. The protocols below are derived from Structural Activity Relationship (SAR) analysis of analogous chlorofluoro-heterocycles and standard pharmaceutical intermediate handling procedures.
PART 1: HAZARD IDENTIFICATION & RISK ASSESSMENT
Before selecting PPE, the specific hazards of the 2-Chloro-3-fluoro-4-hydroxy-5-picoline motif must be understood. This molecule combines a pyridine ring with halogen substituents (Cl, F) and a hydroxyl group, suggesting it may exist in tautomeric equilibrium with a pyridone form.
Core Hazard Profile (GHS Classification Estimates)
| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism of Action |
| Skin Corrosion/Irritation | Cat 2 / 1B | H315 / H314 | Halogenated pyridines can act as alkylating agents or severe irritants; potential for chemical burns.[1] |
| Serious Eye Damage | Cat 1 | H318 | Irreversible corneal damage is a high risk with fluorinated heterocycles. |
| Acute Toxicity | Cat 4 | H302 / H332 | Harmful if swallowed or inhaled.[1][2] Pyridine derivatives often target the CNS or liver. |
| Respiratory Sensitization | Cat 3 | H335 | Dust or vapor is highly irritating to mucous membranes.[1] |
PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
Do not rely on "standard" lab PPE. This compound requires an elevated protection tier due to the presence of the Fluorine and Chlorine substituents, which increase lipophilicity and skin permeation rates.
1. Hand Protection (Glove Selection)
-
Primary Recommendation: Double-Gloving Strategy .
-
Inner Glove: Nitrile (4 mil / 0.1 mm) – Provides dexterity and a sacrificial layer.
-
Outer Glove: Extended Cuff Nitrile (8 mil / 0.2 mm) OR Silver Shield® (Laminate) for prolonged handling.
-
Rationale: Standard latex is permeable to pyridine derivatives. Nitrile offers superior degradation resistance.
-
Protocol: Inspect gloves for pinholes by air-inflation prior to use. Change outer gloves immediately upon splash contact.
2. Ocular & Face Protection
-
Requirement: Chemical Splash Goggles (Indirect Vent) .
-
Contraindication: Safety glasses with side shields are insufficient for handling powders or concentrated solutions of this compound. The fine dust can bypass side shields.
-
Add-on: Use a Face Shield (8-inch polycarbonate) when handling quantities >5g or during liquid transfers to protect against projectile splashes.
3. Respiratory Protection
-
Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator (for solids) or a Full-Face Respirator with Organic Vapor/Acid Gas Cartridges (if in solution).
-
Note: The fluorine substituent raises the risk of acidic hydrolysis products (HF traces) in moist environments, necessitating Acid Gas protection in spill scenarios.
4. Body Protection
-
Standard: Nomex® or 100% Cotton Lab Coat (Buttoned to neck).
-
Enhanced: Tyvek® Sleeves or a disposable chemically resistant apron are required during stock solution preparation to prevent sleeve contamination.
PART 3: OPERATIONAL HANDLING PROTOCOLS
Workflow 1: Safe Weighing & Transfer (Solid State)
The 4-hydroxy group likely renders this compound a solid (powder). Dust control is the critical safety parameter.
-
Preparation: Place an analytical balance inside the fume hood or use a powder containment enclosure.
-
Static Control: Use an ionizing bar or anti-static gun. Halogenated powders are prone to static charge, causing "fly-away" particles that contaminate the user.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Methanol) immediately after use. Dispose of the wipe as hazardous solid waste.
Workflow 2: Reaction Setup & Solubilization
-
Solvent Choice: When dissolving 2-Chloro-3-fluoro-4-hydroxy-5-picoline, add solvent slowly.
-
Exotherm Check: Pyridine derivatives can act as bases. If dissolving in acidic media, expect an exotherm. Cool the receiving flask in an ice bath during addition.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Halogenated pyridines can degrade or oxidize, releasing toxic vapors.
Workflow 3: Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Segregation: Do NOT mix with strong acids or oxidizers.[2]
-
Labeling: Clearly tag waste containers with "Contains Fluorinated Pyridines – Potential Irritant."
PART 4: EMERGENCY RESPONSE & VISUALIZATION
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound safely.
Caption: Operational decision tree for PPE selection and spill response based on physical state.
Emergency Procedures
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Drench: Wash with soap and water for 15 mins.[1][3] | Monitor: Check for delayed redness (chemical burn). Seek medical aid if irritation persists. |
| Eye Contact | Flush: Eyewash station for 15 mins.[3][4][5] Hold eyelids open. | Transport: Immediate transport to ophthalmologist. Bring SDS. |
| Inhalation | Evacuate: Move to fresh air immediately. | Support: If breathing is difficult, oxygen may be required (medical professionals only). |
| Spill (Powder) | Isolate: Do not dry sweep (creates dust). | Clean: Wet wipe or use HEPA vacuum. Place in hazardous waste.[6] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link][7]
-
PubChem. (n.d.). Compound Summary: Pyridine Derivatives Safety Data. National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Harmonised classification and labelling of halogenated pyridines. [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. nj.gov [nj.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
